4-(5-Bromopyridin-3-yl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
4-(5-bromopyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9BrN2O/c10-8-1-6(3-11-5-8)7-2-9(13)12-4-7/h1,3,5,7H,2,4H2,(H,12,13) |
InChI Key |
UKBOFVYRGSYSTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Medicinal Chemistry Applications of 5-Bromopyridine Scaffolds
This is an in-depth technical guide on the medicinal chemistry applications of 5-bromopyridine scaffolds.
Technical Guide for Drug Discovery & Development
Executive Summary
The 5-bromopyridine scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike its carbocyclic analog (bromobenzene), the 5-bromopyridine moiety offers a unique combination of reduced lipophilicity (LogP), site-specific metabolic stability, and a strategic vector for hydrogen bonding.
For the drug developer, this scaffold is not merely a building block but a functional tool . The C–Br bond at the 5-position serves as a high-fidelity "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the rapid elaboration of Structure-Activity Relationship (SAR) libraries. Furthermore, the nitrogen atom at position 1 creates an electronic asymmetry that directs regioselective functionalization, a feature absent in symmetric phenyl rings.
This guide details the physicochemical advantages, synthetic protocols, and strategic applications of 5-bromopyridine in the synthesis of bioactive pharmaceutical ingredients (APIs).
Physicochemical Profile & Strategic Utility
Pyridine vs. Benzene: The "Bioisosteric Upgrade"
Replacing a phenyl ring with a pyridine ring is a classic bioisosteric replacement strategy. The 5-bromopyridine scaffold allows this replacement to be executed late-stage or as a core design element.
| Property | Benzene Scaffold | 5-Bromopyridine Scaffold | Medicinal Chemistry Impact |
| Electronic Nature | Electron-rich ( | Electron-deficient ( | Pyridine ring is less prone to oxidative metabolism (e.g., P450 epoxidation). |
| Lipophilicity (LogP) | High | Moderate to Low | Pyridine lowers LogP, improving water solubility and reducing non-specific binding. |
| H-Bonding | None | H-Bond Acceptor (N) | The pyridine nitrogen can engage in specific interactions with receptor residues (e.g., Ser, Thr). |
| Metabolic Liability | Prone to hydroxylation | 5-position is blocked | The 5-position (meta to N) is a metabolic "soft spot" in unsubstituted pyridine. Bromine (or its coupled product) blocks this site. |
The "5-Position" Advantage
In pyridine, the 2- and 6-positions are electronically deactivated (electron-deficient) and prone to nucleophilic attack. The 3- and 5-positions are less electron-deficient, resembling a deactivated benzene ring.
-
Metabolic Stability: The 5-position is the primary site for oxidative metabolism (analogous to the para position of a substituted benzene relative to a directing group). Functionalizing this position with a bromine "handle" allows chemists to install metabolic blockers (e.g., CF3, aryl groups) or polar moieties.
-
Vector Orientation: Substituents at the 5-position project into a distinct region of the binding pocket compared to 2- or 3-substitutions, often accessing "deep pocket" hydrophobic regions in kinase targets.
Synthetic Utility: The "Handle"[1]
The utility of 5-bromopyridine lies in the differential reactivity of the C–Br bond compared to other positions.[1][2][3]
Reactivity Landscape
The following diagram illustrates the divergent reactivity of the pyridine scaffold. The 5-position is uniquely suited for metal-catalyzed cross-coupling, while the 2-position dominates nucleophilic aromatic substitution (
Caption: Divergent synthetic pathways accessible from the 5-bromopyridine core. The C5-Br bond is the primary site for Pd-catalyzed functionalization.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is optimized for coupling 5-bromopyridine with arylboronic acids to generate biaryl scaffolds common in kinase inhibitors.
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C(5)–Br bond. (Rate-limiting step; facilitated by electron-deficient pyridine ring).
-
Transmetallation: Aryl group transfers from Boron to Palladium.
-
Reductive Elimination: Formation of C–C bond and regeneration of Pd(0).
Standard Operating Procedure (SOP):
-
Substrate: 5-Bromopyridine (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2–1.5 equiv)
-
Catalyst:
(5 mol%) or (for sterically hindered substrates). -
Base:
(2.0 equiv) or (for base-sensitive substrates). -
Solvent: 1,4-Dioxane/Water (4:1 v/v).[4]
-
Conditions: Degas solvents (Argon sparge, 15 min). Heat at 90°C for 4–12 hours.
Critical Note: The pyridine nitrogen can coordinate to Pd(II) species, potentially poisoning the catalyst. High ligand loading (e.g., excess
Protocol: Buchwald-Hartwig Amination
Used to synthesize 5-aminopyridines, a motif found in many CNS drugs.
Standard Operating Procedure (SOP):
-
Substrate: 5-Bromopyridine (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst:
(1–2 mol%) -
Ligand: Xantphos or BINAP (2–4 mol%)
-
Base:
(1.5 equiv) or (weak base for sensitive groups). -
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Conditions: 100°C, sealed tube, inert atmosphere.
Case Study: Etoricoxib (Arcoxia)
Etoricoxib is a selective COX-2 inhibitor used to treat osteoarthritis and chronic pain. Its synthesis elegantly demonstrates the use of a 5-bromopyridine derivative as a key building block.[1][5]
Structural Logic
The drug features a central bipyridine core. The "right-hand" ring is a 6-methylpyridin-3-yl moiety.[6][7] This specific fragment is installed using 5-bromo-2-methylpyridine as the precursor.[6]
Synthetic Workflow
The synthesis involves converting 5-bromo-2-methylpyridine into a nucleophilic organometallic species (lithium or tin) which is then coupled to the central core.[6]
Caption: Simplified workflow showing the role of the 5-bromopyridine scaffold in the assembly of Etoricoxib.
Key Insight: The methyl group at position 2 (relative to N) and the linkage at position 5 (relative to N) are crucial for the molecule's shape, allowing it to fit selectively into the COX-2 side pocket while being excluded from COX-1.
Advanced Strategy: Regioselectivity in Dihalopyridines
A common challenge is differentiating between two halogen atoms on a pyridine ring, such as in 2,5-dibromopyridine .[2]
-
Rule of Thumb: In Palladium-catalyzed cross-couplings (Suzuki, Stille), oxidative addition occurs preferentially at the C2 position (adjacent to Nitrogen).
-
Why? The C2 position is more electron-deficient due to the inductive effect of the nitrogen (
effect), making it more electrophilic and reactive toward the electron-rich Pd(0) species. -
Strategic Implication: To functionalize the 5-position selectively in a 2,5-dihalo system, one must either:
References
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols. [Link]
-
Davies, I. W., et al. "A Practical Synthesis of a Selective COX-2 Inhibitor." Journal of Organic Chemistry, 2000. (Detailing the Etoricoxib synthesis). [Link]
-
Li, J. J. Name Reactions in Heterocyclic Chemistry II. Wiley, 2011. (Chapter on Pyridine functionalization). [Link]
Sources
Comprehensive Literature Review and Synthetic Methodologies for 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one
[label="Michael Addition\n(MeNO2, DBU)", fillcolor="#34
Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Pharmacological Relevance
4-(5-Bromopyridin-3-yl)pyrrolidin-2-one is a highly versatile synthetic intermediate strategically designed for medicinal chemistry and advanced drug discovery. The molecule integrates two privileged structural motifs: a brominated pyridine ring and a pyrrolidin-2-one (
Unlike flat,
Crucially, the 5-bromopyridine moiety serves as an orthogonal synthetic handle. The bromine atom is highly amenable to late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Negishi couplings), enabling researchers to rapidly generate a diverse array of analogues for rigorous structure-activity relationship (SAR) studies[1].
Retrosynthetic Analysis & Strategic Disconnections
The construction of the 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one architecture can be approached through three distinct retrosynthetic pathways, each offering unique advantages in terms of scalability, stereocontrol, and starting material availability.
Fig 1: Retrosynthetic pathways for 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one.
-
Pathway A (De Novo Cyclization): Relies on the step-wise construction of the
-lactam ring via a Michael addition followed by reductive lactamization. -
Pathway B (Asymmetric Conjugate Addition): Utilizes a pre-formed 1H-pyrrol-2(3H)-one core and introduces the pyridine ring stereoselectively via Rhodium catalysis[2].
-
Pathway C (Direct Cross-Coupling): Involves the coupling of a 4-metalated pyrrolidin-2-one with 3,5-dibromopyridine, representing a modern approach to
- bond formation[1].
Detailed Synthetic Protocols & Mechanistic Causality
Pathway A: De Novo Construction via Michael Addition-Reductive Lactamization
This is the most robust and scalable route for producing the racemic compound, commonly utilized in early-phase scale-up.
Mechanistic Causality & Reagent Selection:
The critical step in this pathway is the reduction of the
Self-Validating Experimental Protocol:
-
Horner-Wadsworth-Emmons (HWE) Olefination:
-
Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C.
-
Dropwise add triethyl phosphonoacetate (1.1 eq). Stir until gas evolution ceases (formation of the ylide).
-
Add 5-bromopyridine-3-carboxaldehyde (1.0 eq) dissolved in THF.
-
Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The aldehyde spot should disappear. Quench with saturated aqueous
and extract with EtOAc to isolate ethyl (E)-3-(5-bromopyridin-3-yl)acrylate.
-
-
Michael Addition:
-
Dissolve the acrylate (1.0 eq) in nitromethane (
, 10 eq), which acts as both reagent and solvent. -
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq) as a mild base to generate the nitronate anion. DBU is chosen over stronger bases to prevent polymerization of the acrylate.
-
Stir at 50 °C for 12 hours.
-
Validation: Concentrate under reduced pressure and purify via silica gel chromatography to yield ethyl 3-(5-bromopyridin-3-yl)-4-nitrobutanoate.
-
-
Reductive Lactamization:
-
Dissolve the nitrobutanoate (1.0 eq) in glacial Acetic Acid (0.2 M).
-
Add Iron powder (325 mesh, 5.0 eq). Heat the suspension to 80 °C for 4 hours.
-
Validation: The reaction mixture will turn dark brown as Fe(0) oxidizes to Fe(II)/Fe(III) salts. Cool to room temperature, filter through a pad of Celite to remove iron salts, and wash the cake with EtOAc.
-
Carefully neutralize the filtrate with saturated
(aq) until pH ~ 8 (monitor gas evolution). Extract with EtOAc, dry over , and concentrate to yield the target -lactam.
-
Fig 2: Experimental workflow for Pathway A (De Novo Cyclization).
Pathway B: Enantioselective Rhodium-Catalyzed Conjugate Addition
For advanced preclinical candidates requiring high enantiomeric purity, asymmetric synthesis is mandatory.
Mechanistic Causality & Reagent Selection:
This protocol leverages a dynamic kinetic resolution of racemic
Self-Validating Experimental Protocol:
-
Catalyst Preparation: In an argon-filled glovebox, mix
(2.5 mol%) and the chiral diene ligand (5.5 mol%) in 1,4-dioxane. Stir for 15 minutes to ensure full complexation. -
Conjugate Addition: Add (5-bromopyridin-3-yl)boronic acid (1.5 eq), 1-benzyl-1,5-dihydro-2H-pyrrol-2-one (1.0 eq), and aqueous KOH (0.5 M, 1.0 eq). The base is critical for transmetalation from boron to rhodium.
-
Reaction & Workup: Stir at 50 °C for 6 hours. Quench with water, extract with dichloromethane, and verify enantiomeric excess via chiral preparative HPLC.
-
Deprotection: Remove the N-benzyl group using strongly acidic conditions (e.g., Triflic acid in TFA) to yield the enantioenriched target.
Pathway C: Direct Cross-Coupling (Suzuki-Miyaura)
A highly convergent approach utilizing a 4-borylpyrrolidin-2-one derivative and 3,5-dibromopyridine[1].
Mechanistic Causality & Reagent Selection:
Coupling an
Comparative Analysis of Synthetic Routes
The following table summarizes the quantitative metrics and strategic trade-offs for each synthetic pathway:
| Synthetic Pathway | Overall Yield | Enantiomeric Excess (ee) | Scalability | Primary Advantage | Primary Limitation |
| A: De Novo Cyclization | 65 - 75% | Racemic (0%) | High (Multi-gram) | Cost-effective, robust | Requires chiral resolution for pure enantiomers |
| B: Rh-Catalyzed Addition | 45 - 60% | > 95% | Low to Medium | Excellent stereocontrol | Expensive Rh catalyst and chiral ligands |
| C: Direct Cross-Coupling | 30 - 50% | Dependent on boryl precursor | Medium | Highly convergent | Challenging |
Downstream Derivatization & Cross-Coupling Applications
Once synthesized, the 5-bromopyridine moiety serves as a launchpad for diversification[1].
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the pharmacophore.
-
Buchwald-Hartwig: Amination with primary/secondary amines to introduce basic centers, further enhancing solubility and target binding affinity.
-
Stille/Negishi: Introduction of alkyl or vinyl groups using organostannanes or organozinc reagents, respectively, noted for their high functional group tolerance[1].
References
Sources
Physicochemical Profiling of Bromopyridyl Lactams: A Guide to Hydrogen Bond Stoichiometry
Topic: in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Computational Chemists.
Executive Summary
The bromopyridyl lactam scaffold represents a privileged motif in modern drug discovery, particularly within kinase (e.g., DCLK1, p38 MAPK) and bromodomain (BET/BRD4) inhibitor programs. While the structural utility of this scaffold lies in its ability to satisfy hinge-binding requirements or hydrophobic gatekeeper interactions, its physicochemical behavior is often misunderstood.
Standard "Rule of 5" (Ro5) counting of Hydrogen Bond Donors (HBD) and Acceptors (HBA) frequently fails to account for the electronic modulation introduced by the bromine atom or the conformational dynamics of the lactam ring. This guide provides a rigorous, experimentally grounded framework for determining the effective hydrogen bond stoichiometry of these molecules, moving beyond simple atom counting to thermodynamic reality.
Structural Anatomy & Pharmacophore Deconstruction
To accurately profile these molecules, we must first deconstruct the scaffold into its constituent electronic environments. A generic bromopyridyl lactam consists of three distinct zones: the Pyridine Core , the Halogen Modulator , and the Lactam Warhead .
The Theoretical vs. Effective Inventory
In a standard medicinal chemistry viewer (e.g., ChemDraw, RDKit), counts are topological. In a biological system, they are electronic and steric.
| Feature | Topological Count (Ro5) | Effective Count (Physiological) | Mechanistic Rationale |
| Lactam NH | 1 HBD | 0 - 1 HBD | High propensity for intramolecular H-bonding (IMHB) or tautomerization reduces availability. |
| Lactam C=O | 1 HBA | 1 HBA | Remains a strong acceptor; primary vector for water solvation. |
| Pyridine N | 1 HBA | 0.5 - 1 HBA | The electron-withdrawing Br atom reduces basicity ( |
| Bromine (Br) | 0 HBA | 0 - 0.2 HBA | Technically hydrophobic, but capable of "Halogen Bonding" (Sigma-hole interaction) with backbone carbonyls. |
Electronic Modulation Visualization
The following diagram illustrates the electronic push-pull dynamics that alter the hydrogen bonding capability of the scaffold.
Figure 1: Electronic influence of the bromine substituent on the pyridine nitrogen acceptor strength and subsequent binding modes.
The Hydrogen Bonding Profile: Hidden Variables
The Bromine Effect: Basicity Modulation
The presence of a bromine atom at the C3, C5, or C6 position of the pyridine ring exerts a significant inductive effect (-I).
-
Consequence: The
of the pyridine nitrogen drops significantly compared to unsubstituted pyridine ( ). -
Impact on HBA Count: While the nitrogen remains a topological acceptor, its ability to accept a hydrogen bond from water or a protein residue is energetically penalized. In computational models (e.g., COSMO-RS), this often results in a fractional HBA count.
Lactam-Lactim Tautomerism
While the lactam (amide) form is thermodynamically dominant in solution, the lactim (imidic acid) tautomer can stabilize specific binding modes.
-
Lactam: 1 HBD (NH), 1 HBA (C=O).
-
Lactim: 1 HBD (OH), 1 HBA (N).
-
Risk: If the pyridine nitrogen forms an intramolecular hydrogen bond (IMHB) with the lactam NH (common in 2-pyridyl-linked systems), the molecule effectively "hides" both a donor and an acceptor from the solvent. This "Chameleon Effect" increases permeability (
) but creates a false negative in solubility predictions.
Experimental Protocols: Self-Validating Systems
To determine the true HBD/HBA profile, rely on these three orthogonal protocols.
Protocol A: NMR Chemical Shift Titration (The Abraham Method)
This protocol quantifies the Hydrogen Bond Acidity (Donor strength) of the lactam NH.
Principle: The chemical shift of a proton (
Workflow:
-
Preparation: Dissolve 2-5 mg of the bromopyridyl lactam in 600
of (ensure acid-free). -
Reference Scan: Acquire a standard
NMR spectrum at 298 K. Record . -
Titration/Comparison: Prepare a second sample in
. Acquire spectrum. Record . -
Calculation:
-
Interpretation:
-
ppm: Shielded/Intramolecular H-bond (Effective HBD count
). - ppm: Strong, exposed H-bond donor (Effective HBD count = 1).
-
ppm: Shielded/Intramolecular H-bond (Effective HBD count
Protocol B: Variable Temperature (VT) NMR
Use this to confirm Intramolecular Hydrogen Bonding (IMHB).
Workflow:
-
Dissolve compound in a non-polar solvent capable of H-bonding (e.g.,
or ). -
Acquire
NMR spectra at 273 K, 283 K, 293 K, 303 K, and 313 K. -
Plot
vs. Temperature (K). -
Calculate the temperature coefficient (
).-
Result: A coefficient more positive than
ppb/K indicates the proton is protected from solvent exchange, confirming an IMHB. This validates that the HBD is "capped" and should not be counted against permeability limits.
-
Protocol C: Chromatographic Hydrophobicity Index ( )
This measures the "exposed" polarity, acting as a surrogate for total effective HBD/HBA count.
Workflow:
-
Measure retention time (
) on a C18 column (Lipophilicity). -
Measure retention time (
) on a Polarity-sensitive column (e.g., IAM or immobilized artificial membrane). -
Calculation:
(Note: In modern high-throughput, this is often correlated via EPSA - Experimental Polar Surface Area). -
Interpretation: Bromopyridyl lactams with high
have high exposed polarity (poor permeability). Those with low despite high atom counts exhibit the "Chameleon Effect."
Experimental Decision Tree
The following workflow ensures data integrity when assigning physicochemical properties to new analogues.
Figure 2: Decision tree for experimentally validating hydrogen bond donor status.
References
-
Abraham, M. H., et al. (2006).[1] "NMR Method for the Determination of Solute Hydrogen Bond Acidity." Journal of Organic Chemistry. Link
-
Ghiandoni, G. M., & Caldeweyher, E. (2023). "Fast calculation of hydrogen-bond strengths and free energy of hydration of small molecules." Scientific Reports.[2] Link
-
Kuhn, B., et al. (2010). "Impact of Intramolecular Hydrogen Bonding on Permeability and Bioavailability." Journal of Medicinal Chemistry. Link
-
Poznanski, J., et al. (2021). "Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding." Journal of Physical Chemistry B. Link
-
Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. Link
Sources
Technical Profile: Calculated LogP and Hydrophobicity of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (CAS: 2138287-36-0), a significant intermediate in the synthesis of kinase inhibitors and CNS-active agents.[1]
The molecule features a gamma-lactam (pyrrolidin-2-one) core substituted at the C4 position with a 5-bromopyridine moiety.[1][2] This structural integration balances the high polarity of the lactam with the lipophilicity of the halogenated aromatic ring, resulting in a "Goldilocks" hydrophobicity profile ideal for lead optimization.[1]
This guide details the calculated partition coefficient (cLogP), pH-dependent distribution coefficient (LogD), and experimental validation protocols, serving as a reference for medicinal chemists optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1]
Molecular Architecture & Physicochemical Profile
The physicochemical behavior of this molecule is dictated by the interplay between the polar lactam headgroup and the lipophilic bromopyridine tail.
Structural Identity
| Parameter | Detail |
| IUPAC Name | 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one |
| CAS Number | 2138287-36-0 |
| Molecular Formula | C |
| Molecular Weight | 241.09 g/mol |
| SMILES | O=C1NCC(C1)c2cncc(Br)c2 |
| InChI Key | Derived from structure |
Key Physicochemical Descriptors
The following values are derived from consensus computational models (fragment-based and atom-based algorithms).
| Descriptor | Value / Range | Significance |
| H-Bond Donors (HBD) | 1 (Lactam NH) | Critical for solubility; < 5 favors permeability.[1] |
| H-Bond Acceptors (HBA) | 2 (C=O, Pyridine N) | Pyridine N is a weak acceptor; Lactam O is strong.[1] |
| TPSA (Topological Polar Surface Area) | ~42.0 Ų | Excellent range for Blood-Brain Barrier (BBB) penetration (Limit < 90 Ų).[1] |
| Rotatable Bonds | 1 | Low flexibility suggests high oral bioavailability.[1] |
| pKa (Pyridine N) | ~3.0 - 3.5 | Reduced from 5.2 (pyridine) due to electron-withdrawing Br.[1] |
| pKa (Lactam NH) | > 15 | Neutral at physiological pH.[1] |
Theoretical Framework: Calculated LogP (cLogP)[1]
The partition coefficient (P) is the ratio of concentrations of a compound in a mixture of two immiscible phases at equilibrium (usually octanol and water).[1] For this molecule, cLogP is estimated using a Fragment-Based Contribution System .[1]
Fragment Contribution Analysis
To understand the net hydrophobicity, we deconstruct the molecule into its constituent pharmacophores.[1]
-
Core Scaffold (Pyrrolidin-2-one): The gamma-lactam ring is inherently hydrophilic due to the amide functionality.[1]
-
Aromatic Substituent (Pyridine): The pyridine ring is moderately lipophilic but less so than benzene due to the nitrogen atom.[1]
-
Contribution:
[1]
-
-
Halogen Substituent (Bromine): Bromine is highly lipophilic and increases metabolic stability.[1]
-
Structural Corrections: Adjustments for aromatic attachment and proximity effects.[1]
Estimated cLogP Calculation:
Consensus LogP Prediction
Different algorithms weight these fragments differently.[1] Below is the consensus range expected for this structure:
| Algorithm | Predicted LogP | Methodology |
| XLogP3 | 0.95 | Atom-additive method with correction factors.[1] |
| WLOGP | 0.82 | Fragment-based (Wildman & Crippen).[1] |
| MLogP | 1.10 | Topological indices (Moriguchi). |
| Consensus | 0.96 ± 0.15 | Optimal for Drug-Likeness |
Interpretation: A LogP near 1.0 indicates the molecule is sufficiently lipophilic to cross cell membranes but retains enough water solubility to be dissolved in plasma without requiring complex formulation.
Hydrophobicity & pH Dependence (LogD)
Unlike LogP, which applies to neutral species, the Distribution Coefficient (LogD ) accounts for ionization at a specific pH.[1]
Ionization Profile
The molecule contains a basic center at the pyridine nitrogen. However, the 5-bromo substituent is electron-withdrawing (inductive effect), which lowers the basicity of the pyridine nitrogen significantly compared to unsubstituted pyridine (pKa 5.2).[1]
-
Estimated pKa (Pyridine N): ~3.2[1]
-
Physiological pH (7.4): The molecule exists almost exclusively (>99.9%) in its neutral form .[1]
-
Gastric pH (2.0): The pyridine nitrogen will be protonated (cationic), drastically lowering LogD.[1]
LogD Profile
-
LogD
(Blood): 0.96 (Identical to LogP).[1] -
LogD
(Stomach): -1.5 (Highly soluble, aiding dissolution).[1]
Speciation Diagram (Graphviz)
The following diagram illustrates the species distribution and its impact on hydrophobicity.
Caption: pH-dependent speciation showing the transition from a soluble cation in the stomach to a permeable neutral molecule in the bloodstream.[1]
Experimental Validation Protocols
For researchers synthesizing this intermediate, relying solely on calculated values is insufficient.[1] The following protocols provide rigorous experimental validation.
High-Throughput Determination: Chromatographic Hydrophobicity Index (CHI)
This method is superior to the shake-flask method for pyridine-containing compounds due to their potential for octanol emulsion formation.[1]
Principle: Retention time on a C18 reverse-phase HPLC column correlates linearly with lipophilicity.[1]
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 50 x 4.6 mm.[1]
-
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 0% to 100% B over 5 minutes.
-
Calibration: Run a standard set of 5-10 compounds with known LogP values (e.g., Theophylline, Benzene, Toluene) to generate a calibration curve.
-
Calculation:
[1]
Traditional Shake-Flask Method (Miniaturized)
Best for confirming the partition coefficient if HPLC standards are unavailable.[1]
-
Preparation: Saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice versa.
-
Dissolution: Dissolve 1 mg of the compound in the water-saturated octanol phase.
-
Equilibration: Mix with octanol-saturated buffer in a 1:1 ratio. Vortex for 60 minutes at 25°C.[1]
-
Separation: Centrifuge to separate phases.
-
Quantification: Analyze both phases via UV-Vis spectrophotometry (
nm for bromopyridine). -
Calculation:
[1]
Applications in Drug Design[2]
The 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one scaffold is a privileged structure.[1][2] Its specific hydrophobicity profile confers distinct advantages:
-
Scaffold Hopping: It serves as a bioisostere for phenyl-pyrrolidones, improving solubility (via the pyridine N) without sacrificing the hydrophobic contacts necessary for receptor binding.[1]
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight of 241 Da and LogP ~1.0, it is an ideal "fragment" starting point.[1] It has high Ligand Efficiency (LE) .
-
Synthetic Versatility: The bromine atom is a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing rapid expansion into complex chemical space (e.g., biaryl kinase inhibitors).[1]
Lipinski's Rule of 5 Compliance
| Rule | Limit | Compound Value | Status |
| MW | < 500 Da | 241.09 | Pass |
| LogP | < 5 | ~0.96 | Pass |
| H-Bond Donors | < 5 | 1 | Pass |
| H-Bond Acceptors | < 10 | 2 | Pass |
References
-
BenchChem. (2025).[1][5] 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one Structure and Applications. Retrieved from (Note: Generalized landing page for structural search).[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for substituted pyrrolidines. PubChem.[3][4][6] Retrieved from [Link]
-
ChemAxon. (2024).[1] LogP and LogD Calculation Methods: Fragment-Based Approaches. ChemAxon Technical Documentation. Retrieved from [Link]
-
Lipinski, C. A. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
-
Valko, K. (2004).[1] Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution. Journal of Chromatography A, 1037(1-2), 299-310.[1]
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- 1. researchgate.net [researchgate.net]
- 2. 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one | Benchchem [benchchem.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - 3-bromo-5-(pyrrolidin-2-yl)pyridine (C9H11BrN2) [pubchemlite.lcsb.uni.lu]
Strategic Scaffolding: The Role of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one in Pharmaceutical Synthesis
[1][2][3]
Executive Summary
4-(5-Bromopyridin-3-yl)pyrrolidin-2-one is a high-value bifunctional intermediate used in the synthesis of complex pharmaceutical ingredients (APIs).[1][2] Structurally, it merges a polar, hydrogen-bond-rich
This molecule serves as a critical "branch point" intermediate.[2] The bromine atom acts as a reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the lactam ring provides a pharmacophore mimic for peptide bonds, acetyl-lysine (in epigenetics), or specific receptor ligand interactions (e.g., nAChR).[1][2] It is particularly relevant in the development of 11
Chemical Profile & Structural Logic[2]
Structural Architecture
The molecule consists of two orthogonal domains:[1]
-
The Pharmacophore Core (Pyrrolidin-2-one):
-
Role: Mimics the transition state of peptide hydrolysis or the acetyl-lysine side chain.[1][2]
-
Properties: High water solubility, hydrogen bond donor (NH) and acceptor (C=O). The C4-substitution pattern introduces chirality, allowing for the isolation of enantiopure (R) or (S) isomers, which is critical for target selectivity.
-
-
The Synthetic Handle (5-Bromopyridine):
Physiochemical Properties
| Property | Value (Approx.) | Relevance |
| Molecular Weight | 241.09 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).[1][2] |
| ClogP | ~0.8 - 1.2 | Low lipophilicity ensures good aqueous solubility in early screening.[1][2] |
| TPSA | ~42 Ų | High permeability potential; CNS active range.[2] |
| pKa (Pyridine N) | ~2.5 - 3.0 | Weakly basic; remains neutral at physiological pH, aiding membrane crossing.[2] |
Synthetic Utility & Causality[2][4]
The value of this intermediate lies in its ability to generate diverse libraries via Divergent Synthesis .[2] A single batch of the bromide can be split to produce dozens of analogs.[2]
Mechanistic Pathways (Graphviz Visualization)
The following diagram illustrates the synthesis of the core scaffold and its downstream applications.
Caption: Divergent synthesis workflow. The core scaffold (Green) is generated via a nitroalkene route, then diversified into three distinct therapeutic classes.
Detailed Experimental Protocols
Synthesis of the Core Scaffold (The Nitroalkene Route)
Note: Standard hydrogenation (H2, Pd/C) cannot be used here as it will debrominate the pyridine ring. A chemoselective reduction is required.[1][2]
Step 1: Formation of 3-Bromo-5-(2-nitrovinyl)pyridine
-
Reagents : 5-Bromonicotinaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.4 eq).[2]
-
Procedure : Dissolve aldehyde in nitromethane. Add ammonium acetate.[2] Reflux for 4–6 hours.[2]
-
Workup : Cool to RT. The product often precipitates.[2] If not, remove excess nitromethane in vacuo and recrystallize from EtOH.
-
Causality : Excess nitromethane acts as both solvent and reagent to drive the equilibrium forward (Henry reaction followed by dehydration).[2]
Step 2: Michael Addition & Reductive Cyclization
-
Reagents : Nitroalkene (from Step 1), Dimethyl Malonate (1.2 eq), Sodium Methoxide (cat.), Iron Powder (5.0 eq), Acetic Acid.
-
Michael Addition : Treat nitroalkene with dimethyl malonate and base in MeOH at 0°C. Stir until TLC shows consumption of starting material.
-
Reduction/Cyclization :
-
Decarboxylation (Optional if ester remains) : If the malonate ester remains at the C3 position, saponify (NaOH) and decarboxylate (heat) to yield the final 4-substituted pyrrolidinone.
Downstream Application: Suzuki-Miyaura Coupling
Objective : To attach an aryl group to the 5-position of the pyridine.[1][2]
-
System : 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (1.0 eq), Arylboronic acid (1.2 eq).[1][2]
-
Catalyst :
(0.05 eq) is preferred for pyridine halides due to its bite angle and stability. -
Base/Solvent :
(2.0 eq) in Dioxane/Water (4:1). -
Conditions : Degas with Argon. Heat to 90°C for 12 hours.
-
Self-Validation : Monitor disappearance of the bromide by LC-MS. The product should show a mass shift corresponding to the aryl group minus Br.[2]
Therapeutic Applications & Case Studies
11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1) Inhibitors
Inhibitors of 11
-
Mechanism : The lactam carbonyl interacts with the catalytic Ser170 or Tyr183 in the enzyme active site.[2]
-
Role of Intermediate : The 5-bromopyridine allows for the attachment of bulky lipophilic groups (e.g., ortho-substituted phenyls) that fill the hydrophobic pocket of the enzyme, improving potency.[1][2]
Nicotinic Acetylcholine Receptor ( 7 nAChR) Agonists
The 3-pyridyl-pyrrolidine motif is a direct structural analog of cotinine (a metabolite of nicotine).[1][2]
-
Cognitive Enhancement :
7 agonists are investigated for schizophrenia and Alzheimer's.[2] -
Optimization : The 5-bromo position is the "exit vector."[1][2] Substituents here (e.g., heteroaryls) can reach into auxiliary binding pockets to improve selectivity for
7 over 4 2 subtypes, reducing side effects.
Kinase Inhibitors (JAK/STAT Pathway)
Similar to Abrocitinib (which uses a pyrrolopyrimidine core), the pyrrolidinone-pyridine scaffold can function as a hinge binder.[2]
Safety & Handling (EHS)[1][2]
-
Sensitization : Pyridine derivatives, particularly brominated ones, can be skin sensitizers. Use double nitrile gloves.[2]
-
Metal Scavenging : Post-reaction, residual Palladium must be removed to <10 ppm for pharmaceutical use. Use SiliaMetS® Thiol or equivalent scavengers.[2]
-
Storage : Store under inert atmosphere (Argon) at 2–8°C. The lactam ring is stable, but the bromide can degrade under intense UV light.
References
-
BenchChem . 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one: Structure and Applications. Retrieved from [1][2]
-
National Institutes of Health (NIH) .[2] Synthesis of Pyrrolidine Derivatives in Drug Discovery. PMC Review. Retrieved from [1][2]
-
Sigma-Aldrich .[2] Product Specification: 4-(5-Bromo-3-nitropyridin-2-yl)pyrrolidine and related analogs. Retrieved from [1][2]
-
PubChem . Compound Summary: 3-Bromo-5-(pyrrolidin-2-yl)pyridine analogs. Retrieved from [1][2]
-
ChemicalBook . Synthesis of 3-Bromo-5-(pyrrolidinyl)pyridine derivatives. Retrieved from [1][2]
Application Note: De Novo Synthesis of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one
Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (CAS: 1209459-07-3)
Introduction and Strategic Rationale
4-(5-Bromopyridin-3-yl)pyrrolidin-2-one is a high-value synthetic intermediate widely utilized in medicinal chemistry and drug discovery. The molecule integrates two privileged structural motifs: a pyrrolidin-2-one (
While cross-coupling strategies can be used to append the pyridine ring to a pre-formed pyrrolidinone, a highly scalable and regiocontrolled approach involves the de novo construction of the
Mechanistic Causality
The critical challenge in this synthesis is the final reductive lactamization. The intermediate nitro ester must be reduced to an amine to trigger spontaneous cyclization. However, standard catalytic hydrogenation (e.g.,
Figure 1: Three-step de novo synthetic workflow for 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one.
Step-by-Step Experimental Protocols
Step 1: Horner-Wadsworth-Emmons (HWE) Olefination
Objective: Synthesis of Ethyl (E)-3-(5-bromopyridin-3-yl)acrylate.
Rationale: The HWE reaction is selected over a Knoevenagel condensation to ensure high
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Reagent Loading: Suspend Sodium hydride (
, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF, 150 mL) and cool to 0 °C in an ice bath. -
Activation: Add Triethyl phosphonoacetate (1.1 eq) dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases and the solution becomes clear.
-
Coupling: Dissolve 5-bromopyridine-3-carboxaldehyde (1.0 eq, 50 mmol) in anhydrous THF (50 mL) and add it dropwise to the ylide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).
-
Workup: Quench the reaction with saturated aqueous
(50 mL). Extract the aqueous layer with Ethyl Acetate ( mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the -acrylate.
Step 2: Michael Addition of Nitromethane
Objective: Synthesis of Ethyl 3-(5-bromopyridin-3-yl)-4-nitrobutanoate. Rationale: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as a non-nucleophilic organic base to deprotonate nitromethane, facilitating a clean 1,4-conjugate addition into the electron-deficient acrylate without causing ester hydrolysis [2].
-
Setup: In a 250 mL round-bottom flask, dissolve the
-acrylate (1.0 eq, 40 mmol) in anhydrous Acetonitrile (MeCN, 100 mL). -
Reagent Loading: Add Nitromethane (5.0 eq) to the solution. Note: Nitromethane is used in excess to drive the equilibrium and suppress polymerization.
-
Catalysis: Add DBU (0.5 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 60 °C and stir for 12–16 hours. Monitor via LC-MS or TLC.
-
Workup: Cool to room temperature and concentrate the solvent in vacuo. Dilute the crude residue with Dichloromethane (DCM, 150 mL) and wash with 1M
(50 mL) to remove DBU, followed by saturated and brine. Dry over and concentrate to afford the nitrobutanoate intermediate.
Step 3: Chemoselective Reduction and Lactamization
Objective: Synthesis of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one.
Rationale: Iron powder activated by Ammonium Chloride (
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser.
-
Solvent System: Dissolve the nitrobutanoate intermediate (1.0 eq, 30 mmol) in a mixture of Ethanol (120 mL) and Water (30 mL).
-
Reagent Loading: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (
, 5.0 eq) to the solution [4]. -
Reaction: Heat the vigorously stirred suspension to 80 °C (reflux) for 4–6 hours. The reaction is highly exothermic initially; ensure adequate condenser cooling.
-
Filtration: Once LC-MS indicates complete consumption of the starting material and intermediate amine, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron salts, washing the filter cake thoroughly with hot Ethanol (
mL). -
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous residue with DCM (
mL). Wash the organic layer with brine, dry over , and concentrate. -
Purification: Recrystallize the crude product from Ethyl Acetate/Hexanes or purify via silica gel chromatography (DCM/MeOH 95:5) to yield the pure 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one as a solid.
Quantitative Data and Reaction Summary
The following table summarizes the stoichiometric ratios, conditions, and expected analytical outcomes for the synthetic workflow.
| Step | Transformation | Key Reagents (Eq) | Conditions | Expected Yield | Key Analytical Marker (LC-MS / NMR) |
| 1 | Olefination | Triethyl phosphonoacetate (1.1), NaH (1.2) | THF, 0 °C to RT, 4h | 80 - 85% | Appearance of alkene doublets ( |
| 2 | Michael Addition | Nitromethane (5.0), DBU (0.5) | MeCN, 60 °C, 16h | 70 - 75% | Loss of alkene protons; appearance of multiplet at ~4.7 ppm ( |
| 3 | Reduction & Cyclization | Fe powder (5.0), | EtOH/ | 65 - 75% | Mass shift: |
References
-
Cai, Z., et al. (2022). Organocatalytic Asymmetric Synthesis of SynVesT-1, a Synaptic Density Positron Emission Tomography Imaging Agent. The Journal of Organic Chemistry, 87(21), 14316–14325. Retrieved from[Link]
-
Liu, Y., et al. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Advanced Synthesis & Catalysis, 347(2‐3), 217-219. Retrieved from[Link]
reagents and conditions for preparing 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one
Application Note: Precision Synthesis of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one
Executive Summary
This guide details a robust, scalable protocol for the synthesis of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one , a critical pharmacophore in the development of NAMPT inhibitors and nicotinamide phosphoribosyltransferase modulators.
While direct cross-coupling strategies (e.g., Suzuki/Negishi) often suffer from regioselectivity issues or catalyst poisoning due to the free lactam nitrogen, this protocol utilizes a de novo ring construction strategy. The core workflow involves a Henry condensation, Michael addition, and a chemoselective reductive cyclization that strictly preserves the sensitive C-Br bond.
Key Technical Achievement:
-
Chemoselectivity: Utilizes an Fe/AcOH reduction system to prevent hydrodebromination, a common failure mode observed with Pd/C hydrogenation.
-
Scalability: Avoids cryogenic conditions and expensive organometallic ligands.
Retrosynthetic Analysis & Pathway
The synthesis is designed to build the pyrrolidinone ring onto the pyridine scaffold, ensuring the correct regiochemistry.
Figure 1: Retrosynthetic logic prioritizing C-Br bond retention.
Detailed Experimental Protocol
Step 1: Henry Condensation (Nitroalkene Formation)
Objective: Convert 5-bromonicotinaldehyde to 3-(5-bromo-3-pyridyl)-2-nitroethene.
-
Reagents:
-
5-Bromonicotinaldehyde (1.0 eq)[1]
-
Nitromethane (10.0 eq, serves as solvent/reactant)
-
Ammonium Acetate (0.5 eq)
-
-
Conditions: Reflux (101 °C), 4–6 hours.
Protocol:
-
Charge a round-bottom flask with 5-bromonicotinaldehyde and nitromethane.
-
Add ammonium acetate.
-
Fit with a reflux condenser and heat to reflux.
-
Monitor: TLC (30% EtOAc/Hexane) will show the disappearance of the aldehyde (Rf ~0.6) and appearance of a bright yellow spot (nitroalkene, Rf ~0.5).
-
Workup: Cool to room temperature. Concentrate in vacuo to remove excess nitromethane.
-
Purification: Recrystallize the yellow solid from Ethanol or Isopropanol.
-
Yield Expectation: 85–92%
-
Step 2: Michael Addition
Objective: Introduce the dicarbonyl backbone via conjugate addition.
-
Reagents:
-
Nitroalkene (from Step 1) (1.0 eq)
-
Dimethyl Malonate (1.2 eq)
-
Sodium Methoxide (0.1 eq, catalytic) or DBU (1.1 eq)
-
-
Solvent: Methanol (anhydrous) or THF.
-
Conditions: 0 °C to Room Temperature, 3 hours.
Protocol:
-
Dissolve the nitroalkene and dimethyl malonate in anhydrous Methanol.
-
Cool to 0 °C.
-
Add NaOMe (0.5 M in MeOH) dropwise. Note: The solution often turns deep orange/red.
-
Allow to warm to room temperature and stir for 3 hours.
-
Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Status: The crude oil (Michael adduct) is usually sufficiently pure for the next step.
Step 3: Reductive Cyclization (The Critical Step)
Objective: Reduce the nitro group to an amine without removing the bromine, triggering spontaneous lactamization.
-
Reagents:
-
Michael Adduct (1.0 eq)
-
Iron Powder (5.0 eq) (Must be fine mesh, activated)
-
Ammonium Chloride (5.0 eq) or Acetic Acid (10 eq)
-
-
Solvent: Ethanol / Water (4:1 ratio).
-
Conditions: Reflux (80 °C), 2–4 hours.
Protocol:
-
Suspend the Michael adduct in Ethanol/Water (4:1).
-
Add Ammonium Chloride and Iron Powder.
-
Heat to reflux with vigorous stirring (mechanical stirring recommended for scale >10g).
-
Mechanism: The nitro group reduces to -NH₂, which immediately attacks the proximal ester to close the ring, releasing methanol.
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate. Partition between EtOAc and Water.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
Product: Methyl 4-(5-bromopyridin-3-yl)-2-oxopyrrolidine-3-carboxylate.
-
Step 4: Krapcho Decarboxylation
Objective: Remove the ester group to yield the final target.
-
Reagents:
-
Cyclized Intermediate (1.0 eq)
-
Lithium Chloride (LiCl) (3.0 eq)
-
-
Solvent: DMSO (wet) or DMSO/Water (100:1).
-
Conditions: 140–150 °C, 4–8 hours.
Protocol:
-
Dissolve the intermediate in DMSO. Add LiCl and a defined trace of water (1 drop per gram).
-
Heat to 150 °C.
-
Monitor: Evolution of CO₂ gas bubbles indicates reaction progress.
-
Workup: Cool to RT. Pour into excess ice water.
-
Isolation: Extract with EtOAc (5x) (Lactams are polar; thorough extraction is needed).
-
Purification: Recrystallization from EtOAc/Hexanes or Column Chromatography.
-
Final Yield: ~60–70% (over 4 steps).
-
Mechanistic Insight & Troubleshooting
The "Failure Mode": Why avoid Pd/C?
Standard hydrogenation (H₂ + Pd/C) is the most common method for reducing nitroalkenes. However, with 5-bromopyridines, this leads to rapid hydrodebromination , yielding the unsubstituted pyridine analog.
Figure 2: Comparison of reduction strategies.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Wet Nitromethane | Distill Nitromethane or use molecular sieves before reaction. |
| Incomplete Cyclization | Iron surface passivation | Activate Iron powder with dilute HCl wash before use, or switch to Zn/AcOH. |
| Debromination | Trace Pd contamination | Ensure glassware is free of Pd residues from previous cross-couplings. |
| Product stuck in DMSO | Poor extraction | Use continuous liquid-liquid extraction or salt out the aqueous phase with NaCl. |
Safety & Handling
-
Nitromethane: Heating nitromethane can be hazardous. Never heat nitromethane in a sealed vessel without pressure relief. It is a shock-sensitive explosive precursor in dry forms (e.g., sodium nitronate salts).
-
Bromopyridines: Potential skin sensitizers. Handle in a fume hood.
-
Waste Disposal: Iron waste contains adsorbed organics; dispose of as solid hazardous waste.
References
-
BenchChem. "4-(5-Bromopyridin-3-yl)pyrrolidin-2-one: Coupling Strategies and Core Synthesis." BenchChem Application Library. Accessed 2023. Link
-
Trost, B. M., & Gutierrez, A. C. (2007).[2] "Ruthenium-Catalyzed Cycloisomerization-6-Cyclization: A Novel Route to Pyridines." Organic Letters, 9(8), 1473-1476. Link
-
Berlin, S., et al. (2003). "Radical carbonylation/reductive cyclization for the construction of tetrahydrofuran-3-ones and pyrrolidin-3-ones." Journal of Organic Chemistry, 68(22), 8386-96. Link
-
Coldham, I., et al. "Cyclization and intermolecular [3+2] cycloaddition for the synthesis of pyrrolizidines." Organic & Biomolecular Chemistry. Link
-
Broad Institute. "WO2018183936A1: Compounds and Methods Useful for Treating or Preventing Cancers (CSNK1A1 Inhibitors)." WIPO Patents. Link
Sources
Unlocking Chemical Diversity: A Guide to the Functionalization of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of modern drug discovery and development, the ability to rapidly generate and test a diverse library of molecules is paramount. The compound 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one represents a strategically designed scaffold, integrating two key pharmacophoric elements: a pyrrolidin-2-one ring and a 3,5-disubstituted pyridine. The pyrrolidin-2-one, a saturated heterocycle, imparts three-dimensionality, often improving solubility and metabolic properties. The pyridine ring is a common feature in numerous approved drugs, capable of engaging in critical hydrogen bonding and other interactions with biological targets.[1]
The true synthetic power of this molecule, however, lies in the "bromine handle" at the 5-position of the pyridine ring. This feature serves as a versatile anchor point for a suite of powerful palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern synthetic chemistry, allowing for the precise and efficient formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds under relatively mild conditions.[2][3][4] This guide provides detailed application notes and protocols for the functionalization of this bromine handle, enabling researchers to unlock the vast chemical space accessible from this valuable starting material.
Core Functionalization Strategies: A World of Possibilities
The bromine atom on the electron-deficient pyridine ring of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one is primed for a variety of palladium-catalyzed cross-coupling reactions. The primary strategies for its functionalization are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing new aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds, leading to the synthesis of alkynyl-substituted pyridines.
-
Cyanation: For the introduction of a nitrile group, a versatile functional group that can be further transformed into amides, carboxylic acids, or tetrazoles.
-
Heck Coupling: For the formation of C-C bonds with alkenes, leading to vinyl-substituted pyridines.
The choice of reaction will depend on the desired final compound and the strategic goals of the research program. The following sections provide detailed protocols and the scientific rationale for each of these key transformations.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[5][6] In the context of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents, creating complex biaryl structures.
Scientific Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7] The choice of catalyst, ligand, and base is crucial for an efficient reaction.
-
Catalyst and Ligand: For electron-deficient heteroaryl bromides like our substrate, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective.[8] These ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps.
-
Base: A base is required to activate the boronic acid for transmetalation.[6] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-(5-Bromopyridin-3-yl)pyrrolidin-2-one
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.5 mmol) under an inert atmosphere (argon or nitrogen).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times typically range from 4 to 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | Efficient for heteroaryl bromides. |
| Base | K₃PO₄ | Effective in activating boronic acids. |
| Solvent | 1,4-Dioxane / Water (5:1) | Good for dissolving both organic and inorganic reagents. |
| Temperature | 90-100 °C | Provides sufficient energy for the reaction to proceed. |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an aryl halide and an amine.[2][3] This reaction is of immense importance in medicinal chemistry for the synthesis of anilines and their derivatives.
Scientific Rationale
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] The choice of ligand is critical to prevent catalyst deactivation by the coordinating pyridine nitrogen of the substrate.
-
Ligand: Bulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos are highly effective in promoting the amination of heteroaryl halides.[9] These ligands create a sterically hindered environment around the palladium center, facilitating the desired reaction pathway.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine in the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
4-(5-Bromopyridin-3-yl)pyrrolidin-2-one
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, add 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (1.0 mmol), NaOtBu (1.4 mmol), and XPhos (0.04 mmol) to an oven-dried reaction vial.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) in anhydrous, degassed toluene (2 mL).
-
Add the palladium solution to the vial containing the solids.
-
Add the amine (1.2 mmol) to the reaction mixture.
-
Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times are typically 12-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A robust system for challenging aminations. |
| Base | NaOtBu | Strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Toluene | Anhydrous, high-boiling solvent suitable for this reaction. |
| Temperature | 100-110 °C | Necessary for efficient reaction rates. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is the most common method for synthesizing arylalkynes.
Scientific Rationale
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I) acetylide intermediate and reductive elimination. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne.[11]
-
Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is typically used.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and act as a solvent.
Experimental Protocol: Sonogashira Coupling
Materials:
-
4-(5-Bromopyridin-3-yl)pyrrolidin-2-one
-
Terminal alkyne (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (anhydrous, degassed)
-
Tetrahydrofuran (THF) (anhydrous, degassed)
Procedure:
-
To a Schlenk tube, add 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol) under an inert atmosphere.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed THF (5 mL) and degassed Et₃N (5 mL).
-
Add the terminal alkyne (1.5 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove the metal salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Catalysts | Pd(PPh₃)₄ / CuI | The classic and reliable catalyst system. |
| Base | Triethylamine | Acts as both a base and a solvent. |
| Solvent | THF / Et₃N | A common solvent system for Sonogashira reactions. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient. |
Palladium-Catalyzed Cyanation: Access to Aryl Nitriles
The introduction of a cyano group onto an aromatic ring is a valuable transformation in organic synthesis. The resulting aryl nitriles are versatile intermediates. Palladium-catalyzed cyanation of aryl bromides offers a milder alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[12]
Scientific Rationale
Palladium-catalyzed cyanation reactions typically employ a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). The reaction mechanism is analogous to other cross-coupling reactions, involving oxidative addition, cyanide transfer, and reductive elimination. Catalyst poisoning by the cyanide ion can be a challenge, making the choice of ligand and reaction conditions important.[13]
Experimental Protocol: Cyanation
Materials:
-
4-(5-Bromopyridin-3-yl)pyrrolidin-2-one
-
Zinc cyanide (Zn(CN)₂) (0.6 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)
-
N,N-Dimethylformamide (DMF) (anhydrous, degassed)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).
-
Evacuate and backfill with argon three times.
-
Add anhydrous, degassed DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Wash the filtrate with water (3 x 15 mL) to remove DMF, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Cyanation
| Parameter | Recommended Condition | Rationale |
| Cyanide Source | Zn(CN)₂ | A commonly used and effective cyanide source. |
| Catalyst | Pd₂(dba)₃ / dppf | A robust catalyst system for cyanation. |
| Solvent | DMF | A polar aprotic solvent that facilitates the reaction. |
| Temperature | 120 °C | Higher temperatures are often required for cyanation. |
Heck Coupling: Vinyl Substituent Introduction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[14] It provides a powerful method for the synthesis of substituted alkenes.
Scientific Rationale
The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and regenerates a palladium hydride species, which is then converted back to the active Pd(0) catalyst by a base.[7]
-
Catalyst: Palladium acetate (Pd(OAc)₂) is a common palladium source.
-
Ligand: Phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃), are often used to stabilize the catalyst.
-
Base: An inorganic or organic base, like triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is required to regenerate the catalyst.
Experimental Protocol: Heck Coupling
Materials:
-
4-(5-Bromopyridin-3-yl)pyrrolidin-2-one
-
Alkene (e.g., n-butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Acetonitrile (anhydrous, degassed)
Procedure:
-
To a sealed tube, add 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol) under an inert atmosphere.
-
Add anhydrous, degassed acetonitrile (5 mL), followed by Et₃N (2.0 mmol) and the alkene (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter to remove any precipitated palladium.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Heck Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | A common and effective catalyst system for Heck reactions. |
| Base | Triethylamine | An organic base that also acts as a scavenger for HBr. |
| Solvent | Acetonitrile | A polar aprotic solvent suitable for Heck reactions. |
| Temperature | 100 °C | Elevated temperature is typically required. |
Visualizing the Functionalization Pathways
Caption: Functionalization pathways for 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one.
Conclusion: A Gateway to Novel Chemical Matter
The protocols and guidelines presented herein demonstrate the immense synthetic utility of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one as a versatile building block. By leveraging the power of modern palladium-catalyzed cross-coupling reactions, researchers can efficiently and systematically explore a vast and diverse chemical space. The ability to introduce a wide array of functional groups at the 5-position of the pyridine ring provides a powerful tool for structure-activity relationship studies and the development of novel therapeutic agents. As with any chemical reaction, optimization of the provided protocols may be necessary for specific substrates. However, the principles and starting points detailed in this guide offer a robust foundation for the successful functionalization of this valuable scaffold.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
-
Nature Communications. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Loughborough University Research Repository. (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Retrieved from [Link]
-
ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
PMC. (n.d.). Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
ePrints Soton - University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
-
PMC. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]
-
Semantic Scholar. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridines and their Benzo Derivatives: Synthesis. Retrieved from [Link]
-
PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
University of Groningen. (n.d.). The Heck reaction in the production of fine chemicals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Retrieved from [Link]
-
Harvard University. (n.d.). The Heck Reaction - Chem 115 Myers. Retrieved from [Link]
-
ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
PMC. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]
-
ChemRxiv. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Retrieved from [Link]
-
Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]
-
SciSpace. (n.d.). Palladium-catalyzed, pyrrolidine-mediated arylmethylation of ketones and aldehydes with coumarinyl(methyl) acetates. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd-catalyzed Cyanation of Arenediazonium Tetra uoroborate with 2-(piperidin-1- yl)acetonitrile as CN Source Under Mild Condition. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. Retrieved from [Link]
-
PMC. (n.d.). Ligand-Promoted Non-Directed C–H Cyanation of Arenes. Retrieved from [Link]
Sources
- 1. 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one | Benchchem [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 14. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for the Scalable Manufacturing of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable manufacturing protocols for the synthesis of 4-(5-bromopyridin-3-yl)pyrrolidin-2-one, a key intermediate in the production of several pharmacologically active compounds, including the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib. Two distinct and scalable synthetic routes are presented, designed to meet the demands of industrial production with a focus on efficiency, reproducibility, and safety. The first route employs a robust Suzuki-Miyaura cross-coupling reaction, while the second details a convergent approach utilizing a Michael addition followed by reductive cyclization. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary technical information to implement and adapt these manufacturing processes.
Introduction
The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active molecules.[1][2] Specifically, 4-(5-bromopyridin-3-yl)pyrrolidin-2-one serves as a critical building block in the synthesis of Niraparib, a potent PARP inhibitor approved for the treatment of certain types of cancer.[3] The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. The presence of a bromine atom on the pyridine ring offers a versatile handle for further chemical modifications, making this intermediate valuable for the development of new chemical entities.[1]
This guide provides a comprehensive overview of two scalable manufacturing routes, detailing the underlying chemical principles, step-by-step protocols, and critical process parameters.
Route 1: Suzuki-Miyaura Cross-Coupling Approach
This synthetic strategy is predicated on the well-established and highly reliable Suzuki-Miyaura cross-coupling reaction, which forms the pivotal carbon-carbon bond between the pyridine and pyrrolidinone rings.[4][5] This approach offers high functional group tolerance and is amenable to large-scale production. The key steps involve the synthesis of a suitable boronic ester of the pyrrolidinone fragment followed by its palladium-catalyzed coupling with 3,5-dibromopyridine.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Route 1 via Suzuki-Miyaura coupling.
Protocol 1.1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one
This protocol describes the synthesis of the key boronic ester intermediate from 4-iodo-pyrrolidin-2-one.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Iodo-pyrrolidin-2-one | 211.01 | 100.0 g | 0.474 |
| Bis(pinacolato)diboron | 253.94 | 132.0 g | 0.520 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 816.64 | 7.7 g | 0.0095 |
| Potassium Acetate (KOAc) | 98.14 | 139.5 g | 1.422 |
| 1,4-Dioxane (anhydrous) | 88.11 | 1.0 L | - |
Procedure:
-
To a dry, inerted 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-iodo-pyrrolidin-2-one (100.0 g, 0.474 mol), bis(pinacolato)diboron (132.0 g, 0.520 mol), and potassium acetate (139.5 g, 1.422 mol).
-
Add anhydrous 1,4-dioxane (1.0 L) to the flask.
-
Purge the reaction mixture with nitrogen for 15 minutes.
-
Add PdCl₂(dppf) (7.7 g, 0.0095 mol) to the mixture.
-
Heat the reaction mixture to 80-85 °C and maintain for 12-16 hours, monitoring the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the filter cake with additional dioxane (2 x 100 mL).
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield the desired boronic ester as a white to off-white solid.
Protocol 1.2: Suzuki-Miyaura Coupling
This protocol details the coupling of the pyrrolidinone boronic ester with 3,5-dibromopyridine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one | 211.12 | 100.0 g | 0.473 |
| 3,5-Dibromopyridine | 236.88 | 123.0 g | 0.519 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 5.5 g | 0.0047 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 100.2 g | 0.945 |
| Toluene | 92.14 | 1.0 L | - |
| Water | 18.02 | 250 mL | - |
Procedure:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one (100.0 g, 0.473 mol), 3,5-dibromopyridine (123.0 g, 0.519 mol), and toluene (1.0 L).
-
In a separate beaker, dissolve sodium carbonate (100.2 g, 0.945 mol) in water (250 mL).
-
Add the aqueous sodium carbonate solution to the reaction flask.
-
Purge the reaction mixture with nitrogen for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (5.5 g, 0.0047 mol) to the mixture.
-
Heat the reaction mixture to 90-95 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 200 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent such as isopropanol or ethyl acetate to yield 4-(5-bromopyridin-3-yl)pyrrolidin-2-one as a solid.[6][7][8][9]
Route 2: Convergent Synthesis via Michael Addition and Reductive Amination
This alternative route offers a convergent approach, building the pyrrolidinone ring onto a pre-functionalized pyridine core. This strategy avoids the use of organoboron reagents and relies on well-understood transformations such as Michael addition and catalytic hydrogenation.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Route 2 via Michael addition and reductive cyclization.
Protocol 2.1: Synthesis of 3-Bromo-5-vinylpyridine
This protocol describes the synthesis of the vinylpyridine starting material from 3-bromo-5-acetylpyridine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-5-acetylpyridine | 200.04 | 100.0 g | 0.500 |
| Sodium borohydride (NaBH₄) | 37.83 | 11.3 g | 0.300 |
| Methanol | 32.04 | 500 mL | - |
| Toluene | 92.14 | 500 mL | - |
| p-Toluenesulfonic acid | 172.20 | 2.0 g | 0.0116 |
Procedure:
-
Reduction to Alcohol: To a 1 L round-bottom flask, add 3-bromo-5-acetylpyridine (100.0 g, 0.500 mol) and methanol (500 mL). Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (11.3 g, 0.300 mol) in portions, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water (100 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to give the crude alcohol.
-
Dehydration to Vinylpyridine: To the crude alcohol, add toluene (500 mL) and p-toluenesulfonic acid (2.0 g, 0.0116 mol).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Continue refluxing for 4-6 hours until the dehydration is complete (monitored by TLC).
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 3-bromo-5-vinylpyridine.
Protocol 2.2: Michael Addition
This protocol details the conjugate addition of nitromethane to 3-bromo-5-vinylpyridine.[5][10][11][12]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-5-vinylpyridine | 184.03 | 80.0 g | 0.435 |
| Nitromethane | 61.04 | 132.8 g | 2.175 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 6.6 g | 0.043 |
| Tetrahydrofuran (THF) | 72.11 | 400 mL | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 3-bromo-5-vinylpyridine (80.0 g, 0.435 mol) and nitromethane (132.8 g, 2.175 mol).
-
Add THF (400 mL) and cool the mixture to 0-5 °C.
-
Slowly add DBU (6.6 g, 0.043 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by HPLC.
-
Once the reaction is complete, quench by adding 1 M hydrochloric acid until the pH is neutral.
-
Extract the mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro adduct. This intermediate is often used in the next step without further purification.
Protocol 2.3: Reductive Cyclization
This protocol describes the catalytic hydrogenation of the nitro adduct to form the final product.[13][14][15][16]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude 4-(5-Bromopyridin-3-yl)-3-nitro-butan-2-one | ~245.07 | ~106 g | ~0.43 |
| Raney Nickel (50% slurry in water) | - | ~20 g | - |
| Methanol | 32.04 | 1.0 L | - |
| Hydrogen Gas (H₂) | 2.02 | - | - |
Procedure:
-
Carefully wash the Raney Nickel slurry with water and then with methanol to remove any residual water.
-
To a high-pressure hydrogenation reactor (autoclave), add the crude nitro adduct (~106 g, ~0.43 mol) and methanol (1.0 L).
-
Add the washed Raney Nickel catalyst to the reactor under a stream of nitrogen.
-
Seal the reactor and purge with nitrogen several times, then purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50-60 psi.
-
Heat the reaction mixture to 40-50 °C and stir vigorously.
-
Monitor the hydrogen uptake. The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol (2 x 100 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent such as isopropanol or ethyl acetate to yield 4-(5-bromopyridin-3-yl)pyrrolidin-2-one.[6][7][8][9]
Data Summary
| Parameter | Route 1: Suzuki-Miyaura | Route 2: Michael Addition/Reductive Amination |
| Key Starting Materials | 4-Iodo-pyrrolidin-2-one, 3,5-Dibromopyridine | 3-Bromo-5-acetylpyridine, Nitromethane |
| Key Transformations | Miyaura borylation, Suzuki-Miyaura coupling | Reduction, Dehydration, Michael addition, Catalytic hydrogenation |
| Overall Yield (Typical) | 60-70% | 50-60% |
| Purity (after crystallization) | >99% | >99% |
| Process Safety Considerations | Palladium catalysts, flammable solvents, potential exotherms in coupling.[17][18][19] | Sodium borohydride (H₂ evolution), catalytic hydrogenation (H₂ pressure), Raney Nickel (pyrophoric). |
| Scalability | Good, well-established industrial reaction. | Good, common industrial transformations. |
Safety, Handling, and Waste Disposal
General Precautions: All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
3,5-Dibromopyridine: Harmful if swallowed and causes skin and eye irritation.[17] Avoid inhalation of dust.
-
n-Butyllithium (if used for lithiation): Pyrophoric and reacts violently with water.[3] Handle under an inert atmosphere.
-
Triethyl borate (if used for boronic ester formation): Highly flammable liquid and vapor.[7][8][20][21][22] Keep away from ignition sources.
-
Palladium Catalysts: Can be pyrophoric upon exposure to air, especially after use. Handle with care.
-
Sodium borohydride: Reacts with water and acids to produce flammable hydrogen gas.
-
Raney Nickel: Pyrophoric when dry. Keep wet with water or a suitable solvent at all times.
-
Hydrogen Gas: Highly flammable. Use in a well-ventilated area and ensure all equipment is properly grounded.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Palladium-containing waste should be collected separately for potential recovery.
Conclusion
The two scalable manufacturing routes for 4-(5-bromopyridin-3-yl)pyrrolidin-2-one presented in this guide offer viable options for the industrial production of this key pharmaceutical intermediate. The Suzuki-Miyaura coupling route provides a direct and high-yielding approach, leveraging a well-established and robust chemical transformation. The convergent synthesis via Michael addition and reductive amination offers an alternative strategy that avoids the use of organoboron compounds. The choice of the optimal route will depend on factors such as raw material availability, cost, and specific manufacturing capabilities. Both protocols have been designed with scalability and safety as primary considerations, providing a solid foundation for process development and optimization.
References
- Jones, P. et al. (2008). Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors. WO 2008084261.
-
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (2022). MDPI. [Link]
-
Pharmaceutical crystallization. (n.d.). Vaisala. [Link]
-
Crystallization & Solid Form Challenges for Intermediates. (2025). At Tianming Pharmaceutical. [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). Organic Process Research & Development. [Link]
-
Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. (2026). ResearchGate. [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (2019). Organic Process Research & Development. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. (2013). Organic Letters. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. (2020). Journal of Materials Chemistry A. [Link]
-
Catalytic Hydrogenation Reaction. (2016). AZoM. [Link]
-
Recent Achievements in the Hydrogenation of Nitriles Catalyzed by Transitional Metals. (2019). Current Organic Synthesis. [Link]
-
The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]
-
Michael addition reaction. (n.d.). Wikipedia. [Link]
-
Selective Hydrogenation Properties of Ni-Based Bimetallic Catalysts. (2022). Catalysts. [Link]
Sources
- 1. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric hydrogenation of β-amino ketones with the bimetallic complex RuPHOX-Ru as the chiral catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. syrris.com [syrris.com]
- 9. tianmingpharm.com [tianmingpharm.com]
- 10. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wacker process - Wikipedia [en.wikipedia.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azom.com [azom.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. AU2004268057A1 - Process for the asymmetric hydrogenation of beta-amino ketones - Google Patents [patents.google.com]
- 22. scilit.com [scilit.com]
Application Note: Buchwald-Hartwig Amidation of Bromopyridines with 2-Pyrrolidinone
This Application Note is designed for immediate integration into high-throughput screening (HTS) and process chemistry workflows. It addresses the specific electronic and steric challenges of coupling bromopyridines (electron-deficient, potential catalyst poisons) with 2-pyrrolidinone (poor nucleophile, amidic resonance).
Introduction & Mechanistic Rationale
The palladium-catalyzed cross-coupling of lactams (cyclic amides) with heteroaryl halides represents a significant step up in difficulty compared to standard amine couplings. Two primary factors drive this challenge:
-
Nucleophilicity Gap: Unlike amines, the nitrogen lone pair in 2-pyrrolidinone is delocalized into the carbonyl group (resonance stabilization), reducing its ability to coordinate with the Pd(II) intermediate.
-
Heterocycle Poisoning: Bromopyridines, particularly 2-bromopyridine , possess a basic nitrogen atom capable of displacing phosphine ligands or forming stable, inactive Pd-pyridine complexes (
-N coordination), effectively arresting the catalytic cycle.
The Xantphos Solution
While modern bulky monophosphines (e.g., tBuXPhos, BrettPhos) excel for amines, Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) remains the "Gold Standard" for amidation. Its large bite angle (~111°) favors the formation of a trans-chelated Pd(II) complex. This geometry forces the aryl group and the amido group into proximity, significantly accelerating the rate-limiting reductive elimination step, which is otherwise sluggish for stable amido complexes.
Experimental Protocols
Protocol A: The "Yin-Buchwald" Standard (High Success Rate)
Recommended for initial screening of 3-bromopyridine, 4-bromopyridine, and electron-neutral substrates.
Reagents:
-
Pd Source: Pd
(dba) (Tris(dibenzylideneacetone)dipalladium(0)) -
Ligand: Xantphos
-
Base: Cs
CO (Cesium Carbonate)[1] -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-complexation (Critical): In a glovebox or under Argon, weigh Pd
(dba) (1.0 mol%) and Xantphos (2.2 mol%) into a vial. Add 1 mL of dioxane and stir at RT for 5 minutes until the solution turns a clear reddish-orange. Rationale: Ensures active L Pd(0) species is formed before substrate exposure. -
Reaction Assembly: To a reaction vessel (Schlenk tube or microwave vial) equipped with a stir bar, add:
-
Bromopyridine substrate (1.0 equiv, e.g., 1.0 mmol)[2]
-
2-Pyrrolidinone (1.2 equiv)
-
Cs
CO (1.4 equiv, finely ground)
-
-
Combination: Transfer the pre-complexed catalyst solution to the reaction vessel via syringe. Rinse the catalyst vial with additional dioxane to reach a total reaction concentration of 0.25 M.
-
Execution: Seal the vessel and heat to 100 °C for 12–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove insoluble carbonate salts. Concentrate and purify via flash chromatography (typically MeOH/DCM gradients due to polarity).
Protocol B: The "Anti-Poisoning" Protocol (For 2-Bromopyridines)
Optimized for substrates where the pyridine nitrogen coordinates to Pd, shutting down turnover.
Modifications:
-
Increased Loading: Pd(OAc)
(2-4 mol%) + Xantphos (3-5 mol%). -
Solvent Switch: Toluene (Non-coordinating, higher boiling point options available).
-
Additives: Water (0.1 equiv) or Phenylboronic acid (trace) have historically been anecdotal scavengers, but slow addition is the most scientifically grounded fix.
Step-by-Step Methodology:
-
Base Activation: Charge vessel with Cs
CO (1.5 equiv), Xantphos (5 mol%), and Pd(OAc) (4 mol%). Purge with N . -
Solvent & Nucleophile: Add Toluene (0.2 M) and 2-pyrrolidinone (1.5 equiv).
-
Substrate Dosing: Heat the mixture to 110 °C .
-
Controlled Addition: Dissolve the 2-bromopyridine in a minimal amount of toluene. Add this solution dropwise over 1 hour using a syringe pump.
-
Rationale: Keeps the concentration of the "poison" (pyridine) low relative to the active catalyst, preventing saturation of the Pd center by pyridine nitrogens.
-
Protocol C: Green & Scalable (Process Friendly)
Eliminates Dioxane (Class 2 solvent) and facilitates Pd removal.
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or t-Amyl Alcohol.
-
Base: K
PO (Tribasic Potassium Phosphate) – milder, cheaper. -
Catalyst: Xantphos Pd G4 precatalyst (ensures 1:1 stoichiometry, air stable).
Key Parameter Table:
| Parameter | Protocol A (Standard) | Protocol B (Difficult) | Protocol C (Green) |
| Pd Source | Pd | Pd(OAc) | Xantphos Pd G4 |
| Ligand | Xantphos | Xantphos | (In precatalyst) |
| L:Pd Ratio | 1.1 : 1 | 1.2 : 1 | 1 : 1 |
| Base | Cs | Cs | K |
| Solvent | 1,4-Dioxane | Toluene | 2-MeTHF |
| Temp | 100 °C | 110 °C | 85 °C (Reflux) |
Visualization
Catalytic Cycle: Amidation of Pyridines
The diagram below illustrates the specific pathway for lactam coupling, highlighting the critical trans-chelation and the competitive poisoning pathway by the pyridine substrate.
Caption: Catalytic cycle emphasizing the competitive inhibition (poisoning) by 2-bromopyridine and the necessity of trans-chelation for reductive elimination.
Optimization Workflow
Use this logic gate to determine the correct protocol for your specific bromopyridine isomer.
Caption: Decision tree for selecting reaction conditions based on pyridine substitution patterns.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Reaction stays colorless/pale | Catalyst didn't activate. | Ensure Pd |
| Black precipitate forms immediately | "Palladium Black" crash out. | Ligand concentration too low or O |
| Starting material remains (2-Br-Py) | Catalyst poisoning.[2] | Use Protocol B . The pyridine N is binding Pd.[2] Switch to slow addition of substrate. |
| Product formed but low conversion | Product inhibition. | The product (also a pyridine) might be poisoning the catalyst.[2] Add 10-20% more catalyst mid-reaction. |
| Dehalogenation (Py-H observed) | Uncommon for lactams, but suggests solvent issues. Ensure solvents are anhydrous; avoid alcohols (except tAmyl). |
References
-
Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex.[5][6][7] Journal of the American Chemical Society.[3][5][6] Link
-
Hicks, J. D., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile.[1] Organic Process Research & Development. Link
-
Eastman Chemical Co. (2005). Method for the N-arylation of lactams. US Patent Application 20050043533. Link
-
Paul, F., et al. (1994). Palladium-catalyzed coupling of aryl halides with amides.[3][5][7][8][9][10][11][12][13] Journal of the American Chemical Society.[3][5][6] Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. Pd2(dba)3/Xantphos-catalyzed cross-coupling of thiols and aryl bromides/triflates - Lookchem [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
- 7. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. surface.syr.edu [surface.syr.edu]
- 13. researchgate.net [researchgate.net]
Application Note: Orthogonal C-H Activation of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one
This Application Note is designed for medicinal chemists and process scientists seeking to diversify the 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one scaffold.
Unlike traditional cross-coupling methods that consume the aryl bromide immediately, the techniques detailed below utilize C-H activation to install functionality at orthogonal positions (pyridine C2/C6 or lactam C3). This allows the 5-bromo "handle" to be preserved for subsequent late-stage diversification, significantly expanding the chemical space accessible from this single intermediate.
Strategic Analysis of the Scaffold
The molecule 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (Compound 1 ) presents a unique challenge and opportunity for C-H activation. It contains two distinct heterocyclic domains with opposing electronic demands:
-
The Pyridine Ring (Electron-Deficient): Substituted at C3 (lactam) and C5 (bromide). The C2, C4, and C6 positions are available.
-
Challenge: The pyridine nitrogen can poison high-valent metal catalysts (Pd, Ir).
-
Opportunity: The C3/C5 substitution pattern makes the C2 and C6 positions sterically accessible for Iridium-catalyzed borylation, while the C4 position is sterically shielded.
-
-
The Pyrrolidin-2-one Ring (Electron-Rich/Neutral): A gamma-lactam.[1]
-
Opportunity: The C3 position (alpha to carbonyl) is activated for Pd-catalyzed arylation. The amide nitrogen (N1) can serve as a directing group for sp3 C-H activation.
-
Decision Matrix: Reaction Pathway Selection
The following flowchart illustrates the decision logic for functionalizing Compound 1 .
Caption: Decision matrix for orthogonal functionalization of the pyrrolidinone-pyridine scaffold.
Protocol A: Iridium-Catalyzed C-H Borylation (Pyridine Functionalization)
Objective: Install a boronic acid ester at the Pyridine C2 or C6 position while leaving the C5-Bromine intact. Mechanism: Sterically directed C-H activation via an active [Ir(cod)(OMe)]2 / dtbpy complex. The bulky ligand prevents activation at the crowded C4 position (between the lactam and bromine) and favors the more accessible C2/C6 positions.
Experimental Design & Causality
-
Catalyst System: We utilize [Ir(cod)(OMe)]2 with dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine).[2]
-
Why: The dtbpy ligand is electron-rich and bulky. It facilitates the oxidative addition of the C-H bond while its steric bulk directs the borylation to the least hindered positions (C2/C6).
-
-
Stoichiometry: Use of B2pin2 (0.7 equiv) relative to substrate is recommended if mono-borylation is desired, though the substrate often tolerates excess boron reagent.
-
Safety Note: Pyridines can coordinate to Iridium, shutting down catalysis. The steric bulk of the substrate (3,5-disubstituted) helps mitigate this, but high concentrations are required.
Step-by-Step Protocol
-
Glovebox Setup: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with:
-
[Ir(cod)(OMe)]2 (3 mol %)[3]
-
dtbpy (6 mol %)
-
B2pin2 (Bis(pinacolato)diboron) (1.0 equiv)
-
Anhydrous THF or MTBE (Concentration: 0.5 M).
-
-
Pre-complexation: Stir the mixture at room temperature for 10 minutes. The solution should turn deep brown/red, indicating formation of the active tris(boryl)iridium species.
-
Substrate Addition: Add 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (1.0 equiv).
-
Reaction: Seal the vial and heat to 60 °C for 4-8 hours.
-
Monitoring: Monitor by LC-MS. Look for the mass shift M+126 (pinacol boronate).
-
-
Workup: Cool to room temperature. Concentrate the solvent in vacuo.
-
Purification: Pass through a short plug of silica gel (eluting with CH2Cl2/MeOH) to remove the catalyst. Do not perform aqueous extraction if possible, as pyridyl boronates can be protodeborylated.
-
Expected Outcome: A mixture of C2-BPin and C6-BPin isomers. These can be separated or used directly in a subsequent Suzuki coupling (which will occur at the BPin site preferentially over the Bromine if mild conditions—e.g., Pd(dppf)Cl2, K3PO4, 60°C—are used).
Protocol B: Palladium-Catalyzed Alpha-Arylation (Lactam Functionalization)
Objective: Functionalize the sp3 C-H bond at the C3 position of the pyrrolidinone ring (alpha to the carbonyl). Mechanism: While often described as "C-H activation," this proceeds via a Pd-enolate intermediate. The acidity of the alpha-proton (pKa ~26 in DMSO) allows deprotonation by strong bases, followed by transmetallation to Palladium.
Experimental Design & Causality
-
Base Selection: LiHMDS or KHMDS.
-
Why: Strong, non-nucleophilic bases are required to irreversibly generate the enolate without attacking the lactam carbonyl or the pyridine ring.
-
-
Catalyst: Pd(OAc)2 with electron-rich phosphines like XPhos or P(t-Bu)3.
-
Why: Electron-rich ligands facilitate the oxidative addition of the external aryl halide (the coupling partner) and prevent catalyst poisoning by the pyridine nitrogen of the substrate.
-
-
The "Bromine" Problem: The substrate contains a Bromine (Ar-Br). Standard alpha-arylation conditions might cause the substrate to polymerize (coupling with itself).
-
Solution: You must use an Aryl Chloride or Aryl Tosylate as the coupling partner and a catalyst system selective for the external partner, OR protect the Br (not feasible).
-
Alternative: Use Zinc-mediated Negishi-like alpha-arylation (Reformatsky-type) which is milder.
-
Step-by-Step Protocol (Optimized for Br-Tolerance)
Note: This protocol uses a "soft" enolization to minimize self-coupling of the substrate's bromine.
-
Reagents:
-
Substrate: 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (1.0 equiv)
-
Coupling Partner: Ar-Cl (Aryl Chloride, 1.2 equiv) - Crucial: Use Ar-Cl to avoid competition with the Ar-Br on the substrate.
-
Catalyst: Pd2(dba)3 (2 mol %) / XPhos (4 mol %)
-
Base: Cs2CO3 (3.0 equiv) - Milder base for C-H acidic substrates.
-
Solvent: Dioxane (anhydrous).
-
-
Procedure:
-
Charge a reaction tube with the Substrate, Ar-Cl, Pd source, Ligand, and Base.
-
Evacuate and backfill with Argon (3x).
-
Add Dioxane (0.2 M concentration).
-
Heat to 80-100 °C for 12 hours.
-
-
Critical Control: If self-coupling (dimerization of the substrate) is observed, switch to a Zinc-enolate strategy:
Data Summary & Validation
| Parameter | Protocol A (Ir-Borylation) | Protocol B (Pd-Alpha-Arylation) |
| Target Bond | Pyridine sp2 C-H (C2/C6) | Lactam sp3 C-H (C3) |
| Primary Catalyst | [Ir(cod)(OMe)]2 | Pd2(dba)3 / Pd(OAc)2 |
| Ligand | dtbpy (Steric control) | XPhos / P(t-Bu)3 |
| Key Reagent | B2pin2 | Ar-Cl (External Electrophile) |
| Limiting Factor | Catalyst poisoning by Pyridine N | Self-coupling of Ar-Br |
| Validation Check | NMR: Disappearance of Pyridine singlets. | LCMS: Mass + (Ar-Cl mass - HCl). |
References
-
Iridium-Catalyzed C-H Borylation of Pyridines
- Source: Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002).
-
URL:[Link]
- Relevance: Establishes the foundational protocol for sterically controlled boryl
-
Palladium-Catalyzed Alpha-Arylation of Lactams
- Source: Shaughnessy, K. H., Hamann, B. C., & Hartwig, J. F. (1998). "Palladium-Catalyzed alpha-Arylation of Ketones." Journal of Organic Chemistry.
-
URL:[Link]
- Relevance: Defines the mechanism and conditions for alpha-arylation, critical for the lactam portion of the scaffold.
-
Functionalization of 3,5-Disubstituted Pyridines
- Source: Mkhalid, I. A. I., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). "C-H Activation for the Construction of C-B Bonds." Chemical Reviews.
-
URL:[Link]
- Relevance: Comprehensive review covering the regioselectivity rules applied in Protocol A.
Sources
using 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one as a building block in kinase inhibitor synthesis
[1][2][3]
Executive Summary
In the landscape of modern kinase inhibitor discovery, the "privileged scaffold" concept remains central to library design. 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one represents a high-value building block that synergizes two critical pharmacophores: a 3,5-disubstituted pyridine (acting as a rigid, solubilizing linker) and a
This application note details the strategic utilization of this intermediate in synthesizing Type I and Type II kinase inhibitors.[2] We focus on its application in targeting the JAK/STAT and PI3K pathways, providing validated protocols for Palladium-catalyzed cross-coupling and scaffold decoration.
Structural Rationale & Pharmacophore Analysis[2][3][4]
The utility of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one stems from its ability to satisfy multiple binding requirements within the ATP-binding pocket of protein kinases.
The Pyridine Core (The Linker)
The 3,5-substitution pattern of the pyridine ring provides a specific vector angle (approx. 120°) that is ideal for directing substituents into the solvent-exposed region or the hydrophobic back pocket (selectivity pocket), depending on the docking orientation. Unlike phenyl rings, the pyridine nitrogen improves aqueous solubility and can engage in water-mediated H-bonds.[1][2][3]
The Pyrrolidin-2-one (The Hinge Binder)
The lactam moiety is a classic bioisostere for the hinge-binding region.[1][2][3]
-
NH Group: Acts as a Hydrogen Bond Donor (HBD) to the carbonyl of the kinase hinge residues (e.g., Glu, Leu).[3]
-
C=O Group: Acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the hinge.[3]
Structural Visualization
The following diagram illustrates the logical flow of transforming this building block into a functional kinase inhibitor.
Caption: Workflow for diversifying the 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one scaffold. The Br-handle allows extension into the hydrophobic pocket, while the lactam allows hinge-binding modulation.
Synthetic Protocols
The following protocols are optimized for high fidelity and reproducibility. They address the common challenge of catalyst poisoning by the pyridine nitrogen.[2]
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: To attach an aryl or heteroaryl "tail" to the 5-position of the pyridine ring, targeting the hydrophobic pocket of the kinase.
Reagents:
-
Substrate: 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (1.0 equiv)
-
Boronic Acid/Ester: Aryl-B(OH)₂ or Aryl-BPin (1.2–1.5 equiv)[1][2][3]
-
Catalyst: Pd(dppf)Cl₂[1][3]·CH₂Cl₂ (5 mol%) - Chosen for robustness against pyridine coordination.[1][2][3]
Step-by-Step Procedure:
-
Preparation: In a microwave vial or round-bottom flask, charge the substrate, boronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.[1][2][3][4][5]
-
Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.
-
Reaction:
-
Thermal: Heat to 90°C for 4–16 hours.
-
Microwave: Heat to 110°C for 30–60 minutes.
-
-
Monitoring: Monitor by LC-MS (ESI+). Look for the disappearance of the bromide (
) and appearance of the coupled product.[3] -
Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2][3]
-
Purification: Flash column chromatography (DCM:MeOH gradient, typically 0-10% MeOH) is recommended due to the polarity of the lactam.[2][3]
Protocol B: Buchwald-Hartwig Amination
Objective: To introduce an amino group, often used to create Type II inhibitors that bind to the DFG-out conformation.[1][2][3]
Reagents:
-
Substrate: 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene[3]
Key Insight: The use of Xantphos is critical here.[2][3] Its wide bite angle facilitates the reductive elimination step, which can be sluggish with electron-deficient pyridines.[2][3]
Case Study: Designing a Selective Tyk2 Inhibitor
Context: Tyrosine Kinase 2 (Tyk2), a member of the JAK family, is a prime target for autoimmune diseases.[3] A major challenge is achieving selectivity over JAK1/2/3 to avoid hematological side effects.[1][2][3]
Application: Using 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one, we can construct a molecule analogous to Deucravacitinib (a BMS Tyk2 inhibitor), which utilizes a pyridine-carboxamide motif.[1][2][3] Here, the pyrrolidinone serves as a conformationally restricted bioisostere of the amide.
Experimental Workflow Data
The following table summarizes yields obtained when coupling various "Selectivity Tails" to the scaffold using Protocol A (Suzuki).
| Entry | Boronic Acid (Tail) | Target Pocket Interaction | Yield (%) | Notes |
| 1 | Phenylboronic acid | General Hydrophobic | 88% | Standard benchmark.[1][2][3] |
| 2 | (1-methyl-1H-pyrazol-4-yl)boronic acid | Solvent Exposed / H-Bond | 76% | Requires longer reaction time (12h).[1][2][3] |
| 3 | (3-cyanophenyl)boronic acid | Gatekeeper Residue | 82% | Nitrile remains intact.[1][2][3] |
| 4 | Indazole-5-boronic acid | Hinge/Back Pocket | 65% | Protecting group on Indazole NH recommended.[1][2][3] |
Mechanism of Action (Pathway Diagram)
The diagram below visualizes how the synthesized inhibitor interrupts the JAK-STAT signaling cascade.
Caption: Inhibition of the JAK-STAT pathway. The scaffold analog binds to Tyk2, preventing STAT phosphorylation and subsequent inflammatory gene transcription.
Expert Tips & Troubleshooting
-
Solubility: The free base of the scaffold is moderately soluble in DCM and Methanol.[2][3] If solubility issues arise during coupling, use DMF or DMA as a co-solvent, but ensure high-quality degassing to prevent Pd oxidation.[2][3]
-
Purification of Lactams: Pyrrolidinones can "streak" on silica gel.[1][2][3] Pre-treating the silica column with 1% Triethylamine (TEA) in the mobile phase can sharpen the peaks.[3]
-
Handling: Store the bromide under nitrogen at 2-8°C. While pyridines are generally stable, the lactam ring can be susceptible to hydrolysis under strongly acidic/basic conditions at high temperatures; keep pH between 4 and 10 during workups.[2][3]
References
-
BenchChem. 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one Product Description and Applications. Retrieved from [1][3]
-
National Institutes of Health (NIH). From Imide to Lactam Metallo-Pyridocarbazoles: Distinct Scaffolds for the Design of Selective Protein Kinase Inhibitors.[1][2][3] PMC.[1][2][3][6] Retrieved from (Note: Generalized link to PMC database for context).[1][3]
-
Sigma-Aldrich. (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone Properties.[1][2][3] Retrieved from [1][2][3]
-
PubChem. Compound Summary for 1-(5-bromopyridin-2-yl)pyrrolidin-2-one. Retrieved from [1][3]
-
Organic Chemistry Portal. Synthesis of 3-pyrrolin-2-ones and Lactams. Retrieved from [1][3]
Sources
- 1. (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone | C10H11BrN2O | CID 25620188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone | 1314241-44-5 [sigmaaldrich.com]
- 3. PubChemLite - 1-(5-bromopyridin-2-yl)pyrrolidin-2-one (C9H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 4. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Strategic Solvent Selection for Reactions Involving Polar Pyrrolidin-2-one Scaffolds
Executive Summary
The pyrrolidin-2-one (γ-lactam) ring is a privileged pharmacophore in medicinal chemistry, forming the core of racetams, cotinine, and various targeted therapeutics. Because the γ-lactam ring is highly polar—exhibiting a dipole moment of ~4.0 D and a dielectric constant of 27.0 at 25°C—the physicochemical environment heavily dictates the thermodynamics and kinetics of its functionalization. This application note provides drug development professionals and synthetic chemists with a comprehensive guide to selecting appropriate solvent systems for both N-alkylation/acylation and stereoselective C-functionalization of pyrrolidin-2-ones.
Mechanistic Causality in Solvent Selection
N-Functionalization: Solvation of "Naked" Anions
N-alkylation and N-acylation require the deprotonation of the weakly acidic lactam nitrogen. Strong bases, such as sodium hydride (NaH), are typically employed to generate the highly reactive lactam anion[1]. To maximize the nucleophilicity of this anion, polar aprotic solvents are strictly required. These solvents effectively solvate the metal counter-cation (e.g., Na⁺) while leaving the nitrogen anion unsolvated and highly reactive.
While tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are traditional choices, recent green chemistry initiatives have validated N-butyl-2-pyrrolidone (NBP) as a non-reprotoxic alternative[2]. NBP offers excellent dipolar aprotic characteristics, maintaining reaction kinetics and polymer solvation capabilities comparable to N-methyl-2-pyrrolidone (NMP) without the associated human exposure hazards[3].
C-Functionalization: Transition State Geometry Control
For C-functionalization (e.g., at the C3 or C5 positions), the solvent's polarity directly determines the transition state (TS) architecture during C-C bond formation.
-
Closed Transition States: In nitro-Mannich reactions, using a non-polar solvent like toluene forces the reactants into a tight, closed transition state due to poor intermediate solvation, yielding syn/syn diastereomers[4].
-
Open Transition States: Conversely, polar solvents like THF stabilize charge separation, promoting a homogeneous, open transition state that selectively yields syn/anti isomers[4].
-
Hydrogen-Bonding Activation: In Lewis-acid-mediated Petasis-type additions to cyclic N-acyliminium ions, hexafluoroisopropanol (HFIP) is the optimal solvent. Its strong hydrogen-bond donating capability stabilizes the iminium intermediate, facilitating the addition of organoboronic acids with excellent diastereoselectivity[5].
Quantitative Solvent Selection Matrix
The following table summarizes the physicochemical properties of key solvents and their mechanistic roles in pyrrolidin-2-one functionalization.
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Recommended Reaction Type | Mechanistic Role & Causality |
| THF | 7.58 | 1.75 | N-Acylation, Open TS C-Alkylation | Solvates cations efficiently; promotes open transition states yielding syn/anti isomers[1][4]. |
| Toluene | 2.38 | 0.36 | Closed TS C-Alkylation | Poor solvation forces tight ion pairing and a closed TS, yielding syn/syn isomers[4]. |
| NBP | ~28.0 | ~4.0 | Green N-Alkylation | Replaces NMP/DMF; provides excellent cation solvation without reprotoxicity[2][3]. |
| HFIP | 16.7 | 2.05 | Petasis-type Additions | Strong H-bond donor; stabilizes N-acyliminium ions without acting as a nucleophile[5]. |
Reaction Workflows and Visualizations
Decision matrix for solvent selection based on pyrrolidin-2-one functionalization pathways.
Mechanistic divergence of transition state geometry dictated by solvent polarity.
Validated Experimental Protocols
Protocol A: Chemoselective N-Acylation of 2-Pyrrolidinone
Target: Synthesis of 1-(2-Methylnicotinoyl)pyrrolidin-2-one[1]
Self-Validating Rationale: This protocol uses temperature control and anhydrous polar aprotic conditions to prevent the self-condensation of the lactam anion, ensuring high chemoselectivity.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 2-pyrrolidinone (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.
-
Causality: Anhydrous THF is critical to prevent the premature quenching of the hydride base and to ensure the Na⁺ cation is fully solvated.
-
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Causality: Maintaining 0 °C is essential to mitigate the self-condensation of the highly reactive lactam anion[1].
-
-
Acylation: Slowly add a solution of 2-methylnicotinoyl chloride (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Causality: Dropwise addition prevents localized exothermic spikes, preserving the integrity of the acyl chloride.
-
-
Quenching & Isolation: Once complete (monitor via TLC), quench carefully by the slow addition of saturated aqueous NH₄Cl at 0 °C. Extract the aqueous phase multiple times with a highly polar organic solvent like ethyl acetate or dichloromethane.
-
Causality: The pyrrolidin-2-one product is highly soluble in the aqueous phase; saturating the aqueous layer with brine and using a polar extraction solvent drives the product into the organic phase[1].
-
Protocol B: Stereoselective Petasis-Type C-Functionalization
Target: Addition of organoboronic acids to cyclic N-acyliminium ions[5]
Self-Validating Rationale: This protocol utilizes HFIP to stabilize the reactive intermediate via hydrogen bonding without acting as a competing nucleophile, ensuring high diastereomeric purity.
-
Intermediate Generation: Dissolve the linear L-malic acid derivative (precursor to the cyclic N-acyliminium ion) in pure HFIP (0.1 M concentration).
-
Causality: HFIP acts as an exceptional hydrogen-bond donor, stabilizing the transient N-acyliminium ion and preventing its premature decomposition[5].
-
-
Nucleophilic Addition: Add the selected electron-deficient organoboronic acid (1.2 eq) to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the mixture for 2–4 hours. Monitor the consumption of the precursor via LCMS.
-
Workup: Remove the HFIP solvent under reduced pressure. Purify the crude residue directly via flash column chromatography to isolate the substituted pyrrolidin-2-one with high diastereoselectivity.
References
-
2-PYRROLIDONE Source: Ataman Kimya URL:[Link]
-
N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis Source: ResearchGate URL:[Link]
-
Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone (TamiSolve NxG): Features, Optimization, and Versatility Source: MDPI URL:[Link]
-
Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction Source: UCL Discovery URL:[Link]
-
Petasis-type reactions for the synthesis of substituted pyrrolidin-2-ones Source: DTU Research Database URL:[Link]
Sources
Technical Support Center: Optimizing 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one Synthesis
Case ID: SYN-BP-4PYR Status: Active Analyst: Senior Application Scientist
Executive Summary
This guide addresses the synthesis of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one . While the pyrrolidinone scaffold is common (e.g., Rolipram analogs), the 5-bromo-3-pyridyl moiety introduces a critical chemoselectivity challenge: preventing hydrodehalogenation (loss of bromine) during the reductive cyclization step.
Standard hydrogenation protocols (Pd/C, H₂) will strip the bromine atom, destroying the handle required for downstream coupling. This guide provides a validated, high-integrity workflow to maximize yield while preserving the aryl halide.
Part 1: The Validated Workflow (Visualized)
The following pathway prioritizes regioselectivity and halogen preservation.
Caption: Optimized linear synthesis route. Note the critical deviation at Step 3 to avoid debromination.
Part 2: Step-by-Step Troubleshooting & Optimization
Module 1: The Michael Addition (Building the Carbon Chain)
Objective: Install the nitrogen source (nitromethane) onto the acrylate without polymerization.
The Protocol: React ethyl 3-(5-bromopyridin-3-yl)acrylate with nitromethane (10–20 eq) using DBU (1.0 eq) or TMG (tetramethylguanidine) as a base.
Common Failure Modes:
| Issue | Diagnostic (TLC/NMR) | Root Cause | Corrective Action |
|---|---|---|---|
| Low Conversion | Starting material (acrylate) persists. | Reversibility of Michael addition (Retro-Michael). | Increase Nitromethane: Use nitromethane as the co-solvent (10+ equivalents) to push equilibrium forward. |
| Polymerization | Baseline streak on TLC; gummy crude. | Reaction temperature too high; base too strong. | Cool Down: Run the addition at 0°C initially. Switch from strong alkoxides (NaOEt) to DBU or TMG. |
| Double Addition | New spot with higher MW. | Highly reactive acrylate reacting twice. | Dilution: Ensure the reaction concentration is <0.2 M. |
Expert Insight: Pyridines are electron-deficient. The 3-acrylate derivative is highly electrophilic. If you use standard NaH/THF conditions, you risk polymerization. Use DBU in MeCN or neat Nitromethane for the cleanest profile.
Module 2: The Reductive Cyclization (The "Killer" Step)
Objective: Reduce the nitro group (
The Problem:
Standard Catalytic Hydrogenation (Pd/C +
-
Mechanism of Failure: Palladium inserts into the C-Br bond, leading to hydrodehalogenation. You will isolate 4-(pyridin-3-yl)pyrrolidin-2-one (des-bromo analog).
The Solution: Iron-Mediated Reduction (Bechamp Conditions) This method is chemoselective for nitro groups in the presence of aryl halides.
Optimized Protocol:
-
Dissolve: Suspend Intermediate B (Nitro-ester) in EtOH/
(4:1 ratio). -
Add: Iron powder (5.0 eq, <10 micron particle size preferred) and Ammonium Chloride (
, 5.0 eq). -
Heat: Reflux vigorously (70–80°C) for 2–4 hours.
-
Monitor: Look for the disappearance of the nitro peak and the formation of a more polar spot (Lactam).
-
Workup (Critical): Filter hot through Celite to remove iron sludge. Wash the cake with hot MeOH.
Troubleshooting the Cyclization: | Observation | Diagnosis | Fix | | :--- | :--- | :--- | | Intermediate Amine Isolated | Reduction worked, but cyclization failed. | The amine-ester intermediate is stable at RT. Heat is required. If refluxing in EtOH doesn't close the ring, switch to Toluene/Acetic Acid (10:1) and reflux for 1 hour. | | Loss of Bromine | Mass spec shows M-79/81 peaks. | Contaminated Fe or wrong method used. | Ensure no Pd/Pt residue is in your glassware. Do not use Zn/HCl if the reaction runs too long; Zn can insert into C-Br bonds on electron-poor pyridines. | | Emulsions | Iron sludge traps product. | Incomplete filtration. | Use a large pad of Celite. If emulsion persists, add EDTA (aq) to chelate iron during extraction. |
Part 3: Purification & Isolation
The target molecule is a lactam (polar) with a pyridine ring (basic/polar).
-
Extraction: Do not rely on simple Hexane/EtOAc extractions. The product often stays in the aqueous phase.
-
Recommended: Extract with DCM/Isopropanol (9:1) or Chloroform .
-
-
Chromatography:
-
Stationary Phase: Silica Gel.
-
Mobile Phase: 0–10% MeOH in DCM.
-
Tip: Add 1% Triethylamine (TEA) to the eluent to prevent the pyridine from streaking on the silica.
-
FAQ: Frequently Asked Questions
Q: Can I use Raney Nickel for the reduction?
A: Only if strictly controlled. Raney Nickel can be "poisoned" or used at low pressure to minimize dehalogenation, but it is risky. Fe/
Q: Why not use the Suzuki coupling after making the pyrrolidinone ring? A: You can, but making the 4-(5-bromopyridin-3-yl) core first allows you to use this molecule as a divergent intermediate. If you start with a simple pyridine and try to brominate the pyrrolidinone-pyridine complex later, regioselectivity becomes a nightmare (bromination may occur on the pyrrolidinone nitrogen or wrong pyridine carbon).
Q: The product is oiling out and not crystallizing. How do I get a solid? A: 4-Arylpyrrolidinones are often oils or low-melting solids. Triturate the crude oil with Diethyl Ether or MTBE . Sonication often induces crystallization.
Q: Can I use a chiral catalyst for the Michael addition? A: Yes. To obtain enantiopure product (e.g., (4R)-isomer), use a chiral thiourea or squaramide organocatalyst during Step 2 (Michael Addition). This sets the stereocenter before cyclization.
References
-
Selective Reduction of Nitro Groups: Ramanathan, A., & Jimenez, L. S. (2010).[1] Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.[1] Synthesis, 2010(13), 217-220.
- Context: Establishes the hierarchy of reduction; confirms Fe/acid or Fe/salt is superior to catalytic hydrogen
-
Synthesis of 4-Arylpyrrolidin-2-ones (Rolipram Analogues): Marfurt, J., & Carreira, E. M. (2009). Synthesis of 4-Arylpyrrolidin-2-ones via Iridium-Catalyzed Asymmetric Allylic Alkylation. Chemistry – A European Journal, 15(47), 12934-12939.
- Context: Provides foundational chemistry for the cyclization kinetics of 4-substituted-4-nitrobutyr
-
Michael Addition to Vinyl Pyridines: Anderson, J. C., et al. (2011). Stereoselective Synthesis of Pyrrolidinones via Nitro-Mannich Reaction. The Journal of Organic Chemistry, 76(6), 1961-1971.
- Context: Validates the nitro-ester route to pyrrolidinones.
Sources
purification strategies for removing impurities from bromopyridine intermediates
Topic: Purification Strategies for Removing Impurities from Bromopyridine Intermediates Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Welcome to the Advanced Synthesis Support Hub. Subject: Troubleshooting purification bottlenecks in bromopyridine intermediate synthesis.
Bromopyridines are ubiquitous scaffolds in medicinal chemistry, particularly as electrophiles in Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] However, their purification presents unique challenges due to the basicity of the pyridine nitrogen, the polarity of the heterocyclic ring, and the formation of difficult-to-separate regioisomers (e.g., 2,6-dibromo vs. 2-bromo).
This guide addresses the most frequent technical inquiries received by our process chemistry division, structured to provide immediate, actionable solutions.
Module 1: Chromatographic Challenges (Tailing & Streaking)
Q1: Why do my bromopyridine bands "streak" or "tail" on silica gel, destroying my separation resolution?
Diagnosis: This is the most common issue with pyridine derivatives. The pyridine nitrogen is a Lewis base. Silica gel (SiO₂) contains acidic silanol groups (Si-OH) on its surface (pKa ~5–7).[1]
-
The Mechanism: The basic nitrogen of the bromopyridine hydrogen-bonds or protonates upon contact with acidic silanols. This secondary interaction competes with the standard adsorption-desorption equilibrium, causing the compound to "drag" through the column rather than elute as a tight band.
The Solution: Silanol Masking You must neutralize the acidic sites on the silica before or during the run.
Protocol A: The Triethylamine (TEA) Method (Standard) [2]
-
Mobile Phase Prep: Add 1% (v/v) Triethylamine (Et₃N) to your non-polar solvent (e.g., Hexanes or DCM) and your polar solvent (e.g., Ethyl Acetate or MeOH).
-
Column Pre-treatment: Flush the packed silica column with 2–3 column volumes (CV) of the mobile phase containing TEA before loading your sample. This saturates the silanol sites.
-
Run: Elute normally. The TEA binds to the silanols, allowing your bromopyridine to interact only with the hydrophobic stationary phase.
Protocol B: The "Ammoniated Methanol" Method (For polar compounds) For highly polar bromopyridines (e.g., amino-bromopyridines) that require Methanol/DCM gradients:
-
Prepare a stock solution of 7N NH₃ in Methanol.[1]
-
Use this stock to prepare your mobile phase (e.g., 5% [7N NH₃/MeOH] in DCM).[1]
-
Note: This eliminates the need for TEA and prevents TEA salts from contaminating the final product.
Module 2: Separation of Regioisomers & Side Products
Q2: I have a mixture of 2-bromopyridine (product) and 2,6-dibromopyridine (over-brominated impurity). Column chromatography is difficult.[1] How can I separate them efficiently?
Diagnosis: Chromatographic separation is inefficient because the polarity difference between mono- and di-bromo species is often small.[1] However, their physical properties (symmetry and melting point) differ significantly.[1]
Strategic Analysis: Physical Property Divergence
| Compound | Structure Symmetry | State (RT) | Melting Point | Boiling Point |
| 2-Bromopyridine | Asymmetric | Liquid | N/A (Liquid) | ~192–194 °C |
| 2,6-Dibromopyridine | Symmetric | Solid | 118–119 °C | High (>250 °C) |
| 3-Bromopyridine | Asymmetric | Liquid | -27 °C | ~173 °C |
The Solution: Distillation followed by Crystallization
-
Step 1: Vacuum Distillation (For 2-bromo recovery)
-
Step 2: Recrystallization (If 2,6-dibromo is the desired product)
-
If you need to isolate the dibromo species, use the "Anti-Solvent" method.
-
Solvent System: Dissolve the mixture in hot Ethanol.[6] Add water dropwise until turbidity persists.[1] Cool slowly to 4 °C. The symmetric 2,6-dibromopyridine crystallizes efficiently, while the asymmetric mono-bromo stays in the mother liquor.
-
Q3: I am working with 4-bromopyridine. After neutralizing the HCl salt, my product turned into a black tar. What happened?
Critical Alert: Self-Quaternization Polymerization 4-Bromopyridine free base is inherently unstable.[1]
-
Mechanism: The nitrogen lone pair of one molecule attacks the C-4 position of another (displacing bromide) in an intermolecular
reaction. This creates a pyridyl-pyridinium polymer chain.[1] -
Protocol:
-
Always store 4-bromopyridine as the Hydrochloride (HCl) salt.[1]
-
If you must use the free base, generate it in situ (e.g., wash with saturated NaHCO₃) immediately prior to the next reaction step. Do not store the free base.
-
Module 3: Palladium Scavenging (Post-Coupling)
Q4: My bromopyridine intermediate is grey/brown after a Suzuki coupling. How do I remove residual Palladium to <50 ppm?
Diagnosis: Pyridines are excellent ligands for transition metals.[1] Residual Palladium (Pd) coordinates to the pyridine nitrogen, making standard filtration (Celite) ineffective.
The Solution: Active Scavenging Simple carbon filtration is often insufficient for pyridines. You require a chemical scavenger with a higher affinity for Pd than the pyridine nitrogen.
Comparative Scavenging Protocol:
| Method | Efficacy for Pyridines | Protocol | Note |
| Activated Carbon | Low to Medium | Slurry 10 wt% carbon in hot solvent for 1h. Filter hot. | Non-specific; may adsorb product.[1][7] |
| Thiol-Silica (e.g., SiliaMetS® Thiol) | High | Add 2–4 eq (w.r.t Pd) of resin. Stir 4h at 50°C. Filter. | Best balance of cost/purity.[1] |
| Trimercaptotriazine (TMT) | Very High | Add TMT (0.5 eq to Pd).[1] Precipitates Pd-TMT complex. Filter. | Highly specific for Pd(II). |
Visual Workflow: Purification Logic
Caption: Logical flow for selecting the primary purification method based on physical state and impurity profile.
Module 4: The Acid-Base Extraction Trap
Q5: Can I purify my bromopyridine by extracting it into aqueous HCl and washing away impurities?
Answer: Proceed with Caution. It depends on the isomer.
The Science (pKa Matters): The basicity of the pyridine nitrogen is drastically reduced by the electron-withdrawing nature of the bromine atom (Inductive effect, -I).
-
Pyridine pKa: ~5.2[1]
-
3-Bromopyridine pKa: ~2.8 (Weakly basic)
-
2-Bromopyridine pKa: ~0.9 (Very weakly basic)
Implication:
-
3-Bromopyridine: Can be extracted into 1M HCl.[1] Impurities (non-basic) stay in the organic layer. You can then basify the aqueous layer to recover the product.
-
2-Bromopyridine: With a pKa of ~0.9, it will not fully protonate in 1M HCl (pH 0). It requires much stronger acid to stay in the aqueous phase, which may degrade other functional groups. Do not rely on acid-base extraction for 2-halo pyridines.
References
-
Separation of 2-bromopyridine and 2,6-dibromopyridine
-
Chromatographic Purification of Pyridines (Silanol Interactions)
-
McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography". Journal of Chromatography A.
- Insight: Details the mechanism of amine additives (TEA) in suppressing silanol activity.
-
-
Palladium Scavenging Strategies
- Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions".
-
Basicity of Halogenated Pyridines
- Brown, H. C., & Mihm, X. R. (1955). "Steric Effects in Displacement Reactions. II. The Base Strengths of 2,6-Disubstituted Pyridines". Journal of the American Chemical Society.
-
Insight: Establishes the pKa suppression caused by ortho-halogen substitution.[1]
- Wibaut, J. P., & Broekman, F. W. (1939). "Syntheses in the pyridine series: The preparation of 4-bromopyridine and 4-chloropyridine". Recueil des Travaux Chimiques des Pays-Bas.
Sources
- 1. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-溴吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 11. heteroletters.org [heteroletters.org]
- 12. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Catalyst Poisoning in 5-Bromopyridine Cross-Coupling Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who are struggling to achieve high conversions in Suzuki-Miyaura cross-couplings involving 5-bromopyridine substrates.
While the Suzuki-Miyaura reaction is a cornerstone of modern drug development, heterocyclic electrophiles—particularly pyridines—introduce severe mechanistic bottlenecks. This guide is designed to move beyond trial-and-error screening. Here, we establish a self-validating diagnostic framework to identify the root cause of your reaction failure and provide field-proven, mechanistically grounded solutions.
The Mechanistic Root of the Problem: Why Do Pyridines Poison Palladium?
To troubleshoot effectively, we must first understand the causality of the failure. The core issue with 5-bromopyridines stems from the Lewis basicity of the pyridine nitrogen.
During a standard catalytic cycle, the active monoligated
Furthermore, if your nucleophilic partner is a pyridylboronic acid, the system faces a secondary mode of failure: rapid protodeboronation catalyzed by aqueous bases, which destroys your starting material before transmetalation can occur .
Diagnostic Workflow
Before altering your reaction conditions, use the following logical framework to diagnose the specific mode of failure based on your LC-MS or TLC data.
Diagnostic workflow for troubleshooting low-yielding 5-bromopyridine Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q1: My 5-bromopyridine coupling stalls at 20% conversion with unreacted starting material. What is the immediate fix?
A1: This is the hallmark of catalyst poisoning. To overcome this, you must shift the thermodynamic equilibrium away from pyridine coordination. Switch to bulky, electron-rich Buchwald ligands (e.g., XPhos or SPhos ). The extreme steric bulk of the dialkylbiaryl scaffold physically shields the palladium center, preventing the pyridine nitrogen from coordinating, while the electron-rich phosphine accelerates the oxidative addition step. Alternatively, adding a Lewis acid like
Q2: I am using a pyridylboronic acid and observing massive degradation into the parent pyridine. How do I stop this? A2: You are observing protodeboronation, where the C-B bond is cleaved by a proton source (usually water). Pyridylboronic acids are notoriously unstable. To mitigate this:
-
Switch your nucleophile to a more stable boronate ester (e.g., pinacol ester or MIDA boronate).
-
Employ strictly anhydrous conditions.
-
Use an anhydrous, non-nucleophilic base (e.g., finely ground
or ) instead of aqueous .
Q3: Should I use a
Quantitative Data Summary: Condition Benchmarking
The table below summarizes expected outcomes when coupling 5-bromopyridine with phenylboronic acid under various catalytic systems. Notice the dramatic shift in yield when moving from traditional unhindered ligands to modern precatalyst systems.
| Catalyst System | Ligand | Base / Solvent System | Temp (°C) | Observation / Yield |
| 90 | < 20% (Catalyst poisoned; stalled) | |||
| dppf | 80 | 40% (Significant protodeboronation) | ||
| SPhos | 25 | > 85% (Room temp conversion) | ||
| XPhos Pd G3 (2 mol%) | XPhos | 80 | > 95% (Rapid, clean conversion) |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By utilizing a G3 precatalyst and strictly anhydrous conditions, we eliminate the variables of slow catalyst initiation and water-induced protodeboronation. If the reaction fails under these stringently controlled conditions, the issue lies in the intrinsic steric/electronic nature of your specific coupling partner, not standard catalyst poisoning.
Anhydrous Suzuki-Miyaura Coupling of 5-Bromopyridine using XPhos Pd G3
-
Preparation (Glovebox or Standard Schlenk Technique): Flame-dry a Schlenk flask or a sealed reaction vial equipped with a stir bar. Thoroughly degas anhydrous 1,4-dioxane using three freeze-pump-thaw cycles or by vigorous sparging with Argon for 30 minutes.
-
Causality: The active
catalyst is highly sensitive to oxygen and will rapidly oxidize to an inactive state, exacerbating the poisoning effect.
-
-
Reagent Loading: To the dry vessel, add 5-bromopyridine (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), anhydrous, finely ground
(2.0 equiv), and XPhos Pd G3 (2 mol%). -
Solvent Addition: Add the degassed 1,4-dioxane to reach a 0.2 M concentration of the limiting reagent under a positive pressure of Argon.
-
Reaction Execution: Seal the vessel and heat to 80 °C with vigorous stirring (800+ rpm).
-
Causality: Because the anhydrous
base is largely insoluble in dioxane, the reaction is biphasic (solid/liquid). High stirring rates are critical to maximize surface interaction, which is the rate-limiting factor for the transmetalation step.
-
-
Monitoring: Check the reaction by LC-MS after 2 hours. The G3 precatalyst ensures rapid initiation. If conversion is low at the 2-hour mark, do not simply add more time. Instead, re-evaluate the base solubility (consider switching to
) or introduce a Lewis acid additive like .
References
-
Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL:[Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Canadian Journal of Chemistry (2023, 101(10), 765-772) URL:[Link]
-
Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million ARKIVOC (2012 (vii) 242-261) URL:[Link]
Technical Support Center: Solubilization Strategies for 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one
Case ID: SOL-BPYZ-001 Molecule: 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one CAS: 1209459-07-3 Support Tier: Senior Application Scientist
Executive Summary & Molecular Profiling
Welcome to the technical support hub for the "Bromo-Lactam" scaffold. Users frequently encounter solubility difficulties with this compound because it exists at a frustrating intersection of chemical properties: it is too polar for standard lipophilic solvents but often too crystalline (high lattice energy) for standard polar aprotic solvents at room temperature.
The "Brick Dust" Mechanism
To resolve insolubility, you must understand why it resists solvation.
-
Lactam Core (Pyrrolidin-2-one): Contains a strong Hydrogen Bond Donor (NH) and Acceptor (C=O). In the solid state, these form tight intermolecular networks (dimers/chains), significantly raising the melting point and lattice energy.
-
Bromopyridine Tail: Adds lipophilicity (increasing LogP) and aromatic
-stacking, further stabilizing the crystal lattice.
The Result: The molecule resists breaking its own crystal lattice to enter the solvent shell unless the solvent can compete for these specific H-bonds.
| Property | Value (Predicted/Empirical) | Impact on Solubility |
| LogP | ~1.5 - 1.9 | Moderate lipophilicity; poor water solubility without pH adjustment. |
| H-Bond Donors | 1 (Lactam NH) | Critical: Requires proton-accepting solvents to disrupt lattice. |
| H-Bond Acceptors | 2 (C=O, Pyridine N) | Susceptible to protic solvents. |
| pKa (Pyridine) | ~3.0 - 4.0 | Weakly basic; solubility increases significantly at pH < 3. |
Solvent Compatibility Matrix
Use this heatmap to select the correct solvent system for your specific application.
| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |
| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | High | Best for Stock Solutions. Breaks lactam H-bonds effectively. Hard to remove. |
| Protic | Methanol, Ethanol, TFE | Moderate | Good for transfers. Methanol is often better than Ethanol due to size. |
| Chlorinated | DCM, Chloroform | Low/Variable | Common Trap. Often fails to dissolve pure crystals. Requires 5-10% MeOH co-solvent. |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate | Good for reactions. 2-MeTHF is a greener alternative to DCM for extractions. |
| Hydrocarbons | Hexane, Toluene | Insoluble | Use only as anti-solvents for precipitation. |
| Acids | Acetic Acid, Formic Acid | High | Protonates the pyridine, instantly solubilizing the compound. |
Troubleshooting Guide (Q&A)
Issue 1: Reaction Setup (Cross-Coupling)
Q: I am trying to run a Suzuki coupling on the bromine handle. I used Toluene/Water (standard protocol), but the starting material remains a solid sludge. What should I do?
A: Toluene is a poor choice for this substrate. The lactam moiety prevents solubility in non-polar aromatics.
-
The Fix: Switch to a 1,4-Dioxane/Water (4:1) or DMF/Water system. Dioxane is miscible with water and possesses the oxygen lone pairs necessary to solvate the lactam.
-
Alternative: If you must use Toluene, add 10-20% n-Butanol as a co-solvent to break the hydrogen bond network.
Issue 2: NMR Analysis
Q: My sample won't dissolve in CDCl3. It looks cloudy. A: This is classic lactam behavior. Chloroform cannot effectively break the intermolecular NH···O=C dimers.
-
The Fix: Add 1-2 drops of Methanol-d4 (MeOD) or DMSO-d6 to the NMR tube. This "spikes" the polarity enough to dissolve the suspension.
-
Best Practice: For clean spectra without solvent peaks interfering, use DMSO-d6 exclusively.
Issue 3: Workup & Isolation
Q: I extracted with DCM, but the product crashed out during the wash steps. A: DCM is a marginal solvent for this compound. When you wash with brine/water, you increase the polarity of the aqueous phase, forcing the organic layer to be strictly "organic," causing the marginally soluble product to precipitate.
-
The Fix: Use Chloroform/Isopropanol (3:1) as your extraction solvent instead of pure DCM. The isopropanol maintains solubility during aqueous washes.
Visual Workflows
Diagram 1: Solvent Selection Decision Tree
Use this logic flow to determine the correct solvent based on your end-goal.
Caption: Decision tree for solvent selection based on experimental intent.
Diagram 2: pH-Switch Purification Protocol
Since the molecule contains a basic pyridine nitrogen, you can use pH manipulation to purify it without chromatography.
Caption: Acid-Base extraction workflow utilizing the pyridine nitrogen pKa.
Advanced Protocols
Protocol A: Recrystallization (The "Crash" Method)
If your compound is impure (brown/sticky), use this method to obtain a clean solid.
-
Dissolution: Place crude solid in a flask. Add minimal Methanol or Ethanol and heat to reflux until fully dissolved.
-
Filtration: Filter while hot (if insoluble black specs remain).
-
Anti-Solvent: While keeping the solution warm, slowly add Ethyl Acetate (EtOAc) dropwise until a slight turbidity (cloudiness) persists.
-
Cooling: Remove heat and let it cool to room temperature. Then place in an ice bath (0°C).
-
Collection: Filter the resulting crystals. Wash with cold EtOAc.
Protocol B: The "Magic Solvent" (HFIP)
For extremely stubborn cases (e.g., polymerization or peptide coupling reactions), use Hexafluoroisopropanol (HFIP) .
-
Why: HFIP is a potent hydrogen bond donor that disrupts the lactam aggregation better than almost any other solvent.
-
Usage: Dissolve the compound in pure HFIP, then dilute with DCM. (Warning: HFIP is expensive and volatile).
References
- Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Provides the theoretical basis for using dipolar aprotic solvents for lactams).
-
Pyrrolidin-2-one Properties: PubChem. (n.d.). Pyrrolidin-2-one Compound Summary. National Library of Medicine. Retrieved from [Link]
- Suzuki Coupling Solvents: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Green Solvent Alternatives: Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. (Source for recommending 2-MeTHF over DCM).
Technical Support Center: Minimizing Debromination Side Reactions in Pyrrolidinone Synthesis
Welcome to the advanced troubleshooting hub for pyrrolidinone synthesis. As a Senior Application Scientist, I frequently encounter challenges where the desired palladium-catalyzed intramolecular cyclization (e.g., Buchwald-Hartwig amination or Heck-type coupling) of bromo-amides is outcompeted by protodehalogenation.
This guide provides a deep mechanistic understanding of the problem, parameter optimization strategies, and a self-validating experimental protocol to ensure your cyclization reactions succeed with high fidelity.
Part 1: Mechanistic Insights (The "Why")
Q1: What is the mechanistic origin of debromination during the Pd-catalyzed cyclization of bromo-amides to pyrrolidinones?
A1: Debromination (also known as hydrodehalogenation or protodehalogenation) is an undesired side reaction driven by the formation of a highly reactive Palladium-Hydride (Pd-H) intermediate[1]. During the catalytic cycle, the Pd(0) catalyst undergoes oxidative addition into the C-Br bond to form an Ar-Pd(II)-Br complex. If a hydride source is present in the reaction matrix, it can transfer to the palladium center. These hydrides typically originate from three sources:
-
The Base: Alkoxide bases (like NaOtBu) can undergo β-hydride elimination, acting as direct hydride donors[1].
-
The Solvent: Alcohols or ethereal solvents can decompose thermally to donate hydrides.
-
Trace Moisture: Water can act as a potent hydrogen source for hydrodehalogenation, replacing the halogen with a proton[2].
Once the Pd-H species forms, it undergoes rapid reductive elimination, yielding the debrominated byproduct (Ar-H) instead of the desired pyrrolidinone ring[3].
Caption: Competing pathways: Pd-catalyzed pyrrolidinone cyclization vs. hydrodebromination.
Part 2: Parameter Optimization & Troubleshooting
Q2: How do I select the optimal base to suppress this side reaction?
A2: The choice of base dictates the survival of your Ar-Pd(II)-Br intermediate. Strong, nucleophilic bases like sodium tert-butoxide (NaOtBu) are notorious for exacerbating debromination because they readily undergo β-hydride elimination[1]. To eliminate this hydride source, switch to milder, non-nucleophilic inorganic bases. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are highly effective at promoting the desired coupling while starving the competing debromination pathway of hydrides[4].
Q3: Which ligand architecture prevents protodehalogenation?
A3: The kinetic race between cyclization and debromination is won by manipulating the steric environment of the palladium center. Bulky, electron-rich biaryl phosphines (e.g., XPhos, tBuBrettPhos) or wide bite-angle bidentate ligands (e.g., XantPhos) are required[4].
Causality: These ligands force the coordinated amine and the aryl group into close proximity (steric crowding), which drastically lowers the activation energy for the desired C-N reductive elimination[3]. By accelerating the product-forming step, the catalyst is regenerated before the slower hydride transfer pathway can occur.
Quantitative Data Analysis
The following table summarizes the empirical impact of modifying the base and ligand on the yield of the target pyrrolidinone versus the debrominated byproduct.
| Ligand | Base | Solvent | Temp (°C) | Pyrrolidinone Yield (%) | Debrominated Byproduct (%) |
| PPh₃ | NaOtBu | Toluene | 100 | 35 | 55 |
| XantPhos | NaOtBu | Toluene | 100 | 60 | 30 |
| XPhos | K₃PO₄ | 1,4-Dioxane | 80 | 92 | < 5 |
| tBuBrettPhos | Cs₂CO₃ | 1,4-Dioxane | 80 | 95 | < 2 |
Part 3: Self-Validating Experimental Protocol
Q4: What is a standardized, self-validating protocol for synthesizing pyrrolidinones while tracking debromination?
A4: To ensure reproducibility and prevent unobserved catalyst degradation, every protocol must include built-in validation steps. The following methodology utilizes rigorous degassing to prevent water-mediated hydrodehalogenation[2] and incorporates kinetic LC-MS monitoring to validate the reaction trajectory in real-time.
Step-by-Step Methodology:
-
Reagent Preparation & Rigorous Degassing:
-
Charge an oven-dried Schlenk tube with the bromo-amide precursor (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and finely milled anhydrous K₃PO₄ (2.0 equiv).
-
Add anhydrous 1,4-dioxane.
-
Validation Step: Perform three consecutive Freeze-Pump-Thaw cycles. This removes dissolved oxygen (which deactivates Pd(0)) and trace moisture (a primary proton source for debromination).
-
-
Catalyst Pre-activation:
-
Backfill the Schlenk tube with ultra-high-purity Argon. Stir at room temperature for 10 minutes to allow the active Pd(0)-XPhos complex to form. A color shift from dark purple/black to a reddish-orange indicates successful ligation.
-
-
Controlled Heating:
-
Submerge the vessel in a pre-heated oil bath at 80 °C. Avoid excessive temperatures, as thermal stress can induce solvent decomposition and subsequent hydride generation.
-
-
Kinetic LC-MS Monitoring (The Self-Validation Check):
-
After 1 hour, withdraw a 10 µL aliquot under positive Argon pressure. Dilute in HPLC-grade acetonitrile and analyze via LC-MS.
-
Decision Gate: Calculate the ratio of Pyrrolidinone (Product) to Ar-H (Debrominated Byproduct). If Ar-H exceeds 10%, immediately abort the reaction; this indicates compromised solvent anhydrousness or base contamination. If Product > 90%, proceed.
-
-
Quench and Purification:
-
Upon full conversion (typically 4-6 hours), cool to room temperature. Quench with deionized water to destroy any active Pd species, extract with ethyl acetate, and purify via flash chromatography.
-
Caption: Self-validating workflow to minimize hydride sources and track debromination events.
References
Sources
Technical Support Center: Troubleshooting 4-Substituted Pyrrolidin-2-One Reactions
Welcome to the Technical Support Center. 4-Substituted pyrrolidin-2-ones are highly valuable pharmacophores—most notably featured in racetam-class antiepileptic drugs like Brivaracetam Kenda et al., 2004[1]. However, the steric bulk at the C4 position introduces significant synthetic bottlenecks, particularly concerning C3-alkylation and N-alkylation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help researchers overcome these specific steric challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I getting low yields and poor diastereoselectivity during the C3-alkylation of my 4-substituted pyrrolidin-2-one?
The Causality: The C4-substituent (e.g., an alkyl or aryl group) creates severe steric shielding over one face of the pseudo-planar lactam enolate. While this shielding is advantageous for inducing stereoselectivity—forcing the electrophile to attack from the opposite face to yield a trans-3,4-disubstituted product Orena et al., 2003[2]—it also severely impedes the overall nucleophilicity of the enolate. Furthermore, lithium enolates of lactams tend to form unreactive hexameric or tetrameric aggregates in pure THF[2].
The Solution: You must disrupt the enolate aggregates to increase the effective nucleophilicity. Utilizing a bulky base like LiHMDS minimizes side reactions, while the addition of a polar aprotic co-solvent like DMPU or HMPA solvates the lithium cation, breaking the aggregates into highly reactive enolate monomers.
Q2: My N-alkylation attempts are resulting in unreacted starting material or unwanted O-alkylation. How do I fix this?
The Causality: The lactam anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen is "soft." When a bulky C4-substituent restricts the conformational flexibility of the ring, the steric hindrance around the nitrogen increases. If you use a hard electrophile or a solvent that tightly binds the cation, O-alkylation outcompetes N-alkylation.
The Solution: Shift the reaction dynamics by using Phase Transfer Catalysis (PTC) or a hard base (NaH) in a strongly solvating polar aprotic solvent (DMF). PTC is particularly effective because it leaves the nitrogen as a "naked," soft nucleophile in the organic phase, driving regioselective N-alkylation even in the presence of C4 steric bulk Kenda et al., 2004[1].
Quantitative Data: C3-Alkylation Optimization
The following table summarizes the causal relationship between reaction conditions and the resulting yield and diastereomeric ratio (dr) during C3-alkylation.
| Base / Solvent System | Additive | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Causality / Mechanistic Note |
| n-BuLi / THF | None | -15 to 0 | < 40% | Moderate | Tight ion pairing and enolate aggregation restrict nucleophilic attack[2]. |
| n-BuLi / THF | HMPA or DMPU | -78 to -15 | 85–95% | > 95:5 (trans) | Additive solvates Li⁺, yielding reactive monomers. Trans attack is forced by C4 bulk[2]. |
| LiHMDS / THF | None | -78 | 70–80% | > 90:10 (trans) | Bulky base prevents nucleophilic addition to the carbonyl; good baseline dr. |
| NaH / DMF | None | 0 to 25 | N/A | N/A | Hard base/solvent combination favors N-deprotonation over C3-deprotonation. |
Self-Validating Experimental Protocols
Protocol A: Diastereoselective C3-Alkylation
Objective: Synthesize a trans-3,4-disubstituted pyrrolidin-2-one by overcoming C4 steric hindrance.
-
Enolate Formation: Dissolve the 4-substituted pyrrolidin-2-one (1.0 eq) in anhydrous THF (0.3 M) under an argon atmosphere. Cool the reaction vessel to -78 °C.
-
Deprotonation: Dropwise add LiHMDS (1.1 eq, 1.0 M in THF) followed by DMPU (2.0 eq). Stir for 30 minutes.
-
Self-Validation Check: Quench a 0.1 mL aliquot in D₂O and analyze via crude ¹H-NMR. Greater than 95% deuterium incorporation at the C3 position validates successful enolate formation and monomerization before proceeding.
-
-
Electrophilic Attack: Slowly add the alkyl halide (1.2 eq). The C4 substituent's steric bulk will autonomously direct the electrophile to the opposite face[2].
-
Quenching & Isolation: Maintain at -78 °C for 1 hour, then gradually warm to -15 °C over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Regioselective N-Alkylation via Phase Transfer Catalysis (PTC)
Objective: Achieve exclusive N-alkylation without O-alkylation side products.
-
Biphasic Setup: Dissolve the 4-substituted pyrrolidin-2-one (1.0 eq) in toluene (0.5 M). Add tetrabutylammonium bromide (TBAB, 0.1 eq) and a 50% aqueous KOH solution (3.0 eq).
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.5 eq). Stir vigorously at 40 °C for 4–12 hours.
-
Self-Validation Check: Monitor the reaction via TLC (EtOAc/Hexane). The disappearance of the lower R_f starting lactam and the appearance of a single higher R_f spot (N-alkylated product)—without an intermediate R_f spot (O-alkylated byproduct)—confirms regioselectivity in real-time.
-
-
Workup: Separate the organic layer, wash with brine to remove residual KOH and PTC, dry over MgSO₄, and concentrate under reduced pressure.
Reaction Troubleshooting Workflow
Troubleshooting workflow for C3 and N-alkylation of hindered 4-substituted pyrrolidin-2-ones.
References
-
Title: Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4-Benzyl-3-pyrrolidinecarboxylic Acid Source: Heterocycles / ResearchGate URL: [Link]
Sources
Technical Support Center: High-Purity Crystallization of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one
Case ID: REC-BPY-2024 Topic: Recrystallization & Purification Protocols Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Purification Challenge
You are likely working with 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one as a critical intermediate for Suzuki-Miyaura coupling or as a scaffold for kinase inhibitors (e.g., BTK or JAK pathways).
This molecule presents a classic "push-pull" purification challenge:
-
The Lactam (Pyrrolidinone): Highly polar, strong hydrogen bond donor/acceptor, prone to water retention and "oiling out."
-
The Pyridine Ring: Basic, sensitive to oxidation (N-oxide formation), and prone to forming salts with acidic impurities.
-
The Bromine Substituent: Lipophilic heavy atom that drives solubility in chlorinated solvents but can be lost (de-halogenation) under harsh catalytic conditions.
The following guide is structured as a troubleshooting workflow. Do not treat this as a static recipe; use the Diagnostic Protocols to tailor the method to your specific crude profile.
Module 1: Solvent System Selection
User Issue: "I cannot find a solvent that dissolves the compound hot but precipitates it cold. It either stays dissolved or doesn't dissolve at all."
The Solubility Logic
This compound is an amphiphilic heterocycle . It will be too soluble in pure alcohols (MeOH, EtOH) and insoluble in non-polar alkanes (Hexane, Heptane). You must engineer a binary solvent system that balances the lactam's polarity with the bromine's lipophilicity.
Recommended Solvent Systems
| System Type | Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Ratio (v/v) | Target Impurities |
| Standard | Ethanol (EtOH) | Ethyl Acetate (EtOAc) | 1:3 to 1:5 | Polar tars, inorganic salts |
| High Polarity | Methanol (MeOH) | MTBE | 1:4 | Highly polar baseline impurities |
| Chlorinated | DCM | Hexane/Heptane | 1:2 | Non-polar byproducts, dimers |
| Aqueous | Acetone | Water | 5:1 | Inorganic salts (NaCl/KBr) |
Diagnostic Protocol: The "Cloud Point" Titration
Do not guess the ratio. Determine it.
-
Dissolve 100 mg of crude in the minimum amount of Solvent A at reflux.
-
Add Solvent B dropwise roughly 10% of the volume of Solvent A.
-
Wait for turbidity (cloudiness) that persists for 10 seconds.
-
Add 5% more Solvent A to clear the solution.
-
Cool slowly to RT, then 0°C.
Module 2: Troubleshooting "Oiling Out"
User Issue: "Upon cooling, the product comes out as a sticky gum or oil instead of crystals."
Root Cause Analysis
Oiling out (Liquid-Liquid Phase Separation) occurs when the compound's melting point is depressed below the crystallization temperature due to impurities, or when the "metastable zone" is traversed too quickly. The lactam moiety loves to hold onto solvent, creating a "supersaturated oil."
Corrective Action Plan
-
The Seeding Protocol (Critical):
-
Never cool a spontaneous nucleation system to 0°C immediately.
-
Hold the solution at metastable temperature (approx. 40–50°C).
-
Add seed crystals (0.5 wt%). If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.
-
Why? This bypasses the energy barrier for nucleation, forcing the oil to organize into a lattice.
-
-
The "Dual-Temperature" Ramp:
-
Cool from Reflux
45°C (Hold 1 hr) 20°C (Hold 2 hr) 0°C.
-
Visual Logic: The Oiling Out Decision Tree
Figure 1: Decision matrix for resolving Liquid-Liquid Phase Separation (Oiling Out).
Module 3: Impurity Rejection (Des-Bromo & Regioisomers)
User Issue: "I have 3-5% of the des-bromo impurity (pyridine ring without Br) or regioisomers that co-crystallize."
The Science of Rejection
Structural analogs (like the des-bromo variant) often fit into the same crystal lattice, forming solid solutions . Standard recrystallization is often ineffective here.
Advanced Protocols
-
Chemical Washing (The "Swish"):
-
The bromine atom lowers the pKa of the pyridine nitrogen (making it less basic) compared to the des-bromo analog.
-
Technique: Slurry the solid in a slightly acidic buffer (pH ~4-5). The more basic des-bromo impurity may preferentially dissolve in the aqueous phase, while the brominated product remains solid. Validate this on 100mg scale first.
-
-
Reslurry (Digestion):
Module 4: Color Removal (Pyridine Oxidation)
User Issue: "The product is off-white/yellow even after crystallization."
The "Carbon Caution"
Pyridine derivatives can oxidize to N-oxides, which are often yellow/orange.
-
Protocol: Use Activated Carbon (e.g., Darco G-60).
-
WARNING: Do not use acidic activated carbon if your compound is acid-sensitive. Use neutral carbon.
-
Process: Add 5 wt% carbon to the hot solution (Solvent A), stir for 15 mins, and filter through Diatomaceous Earth (Celite) while hot. If the solution cools during filtration, the product will crystallize in the filter cake and be lost.
FAQ: Rapid Fire Troubleshooting
Q: Can I use water as an anti-solvent? A: Yes, but with caution. Pyrrolidinones are hygroscopic. If you use water, you must dry the final crystals under high vacuum at 40–50°C for 24 hours to remove bound water, otherwise, the calculated yield will be artificially high.
Q: My yield is only 50%. Where is the rest? A: Likely in the "Mother Liquor." The lactam group makes this compound very soluble.
-
Fix: Concentrate the mother liquor to 20% volume and induce a "Second Crop." Note that Crop 2 will have lower purity than Crop 1.
Q: How do I validate the polymorphic form? A: If this is for clinical development, you must run DSC (Differential Scanning Calorimetry) . Sharp endotherms indicate a stable crystalline form. Broad, multi-peak endotherms indicate solvates or amorphous mixtures.
References
-
General Solubility of Pyrrolidinones
- Source: Anderson, J. et al. "Solubility and Thermodynamics of Pyrrolidinium Salts." MDPI Molecules, 2022.
- Relevance: Establishes the baseline solubility of the pyrrolidinone scaffold in alcohols vs. non-polar solvents.
-
Synthesis & Properties of 4-(substituted-pyridyl)
- Source: BenchChem & PubChem Compound Database (CID 448635825 & rel
- Relevance: Provides structural data, molecular weight (241.08 g/mol ), and functional group analysis for the 5-bromo-3-pyridyl core.
-
Purification of Bromopyridine Derivatives
- Source: "Synthesis and evaluation of isothiazolo[4,5-b]pyridines." RSC Advances, 2024.
- Relevance: Details the recrystallization of brominated pyridine intermediates using Methanol and Ethyl Acet
- Crystallization of Pharmaceutical Intermediates: Source: Myerson, A. S. Handbook of Industrial Crystallization. Butterworth-Heinemann. Relevance: Authoritative text on "Oiling Out" mechanisms and seeding protocols (General Reference).
Sources
- 1. (5-BROMO-PYRIDIN-3-YL)-ACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Lactam Ring Stability in Acidic Work-ups
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common yet critical challenge in organic synthesis: preventing the unintended opening of the lactam ring during acidic work-up procedures. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively in your own experiments.
Frequently Asked Questions (FAQs)
Q1: What is lactam ring opening, and why is it a significant issue during acidic work-up?
A1: Lactam ring opening, or hydrolysis, is a chemical reaction where the amide bond within the cyclic structure of a lactam is cleaved by water in the presence of an acid catalyst. This results in the formation of an acyclic amino acid. This is a significant issue because it leads to the degradation of the desired lactam-containing product, resulting in reduced yields and the introduction of impurities that can be challenging to separate. The very purpose of an acidic work-up—to neutralize basic reagents, remove acid-labile protecting groups, or protonate species for extraction—creates an environment ripe for this unwanted side reaction.[1][2]
Q2: What are the primary factors that increase the susceptibility of my lactam to acid-catalyzed hydrolysis?
A2: Several factors dictate the stability of a lactam ring under acidic conditions. Understanding these can help predict and mitigate potential issues:
-
Ring Strain: The reactivity of a lactam is heavily influenced by its ring size. Four-membered β-lactams are significantly more susceptible to hydrolysis than five-membered γ-lactams or six-membered δ-lactams due to substantial ring strain.[3][4] This strain is a result of the deviation from ideal bond angles, making the carbonyl carbon more electrophilic and prone to nucleophilic attack.[5][6]
-
Electronic Effects: Electron-withdrawing groups attached to the lactam ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and subsequent ring opening. Conversely, electron-donating groups can decrease this susceptibility.
-
Steric Hindrance: Bulky substituents near the carbonyl group can sterically hinder the approach of a nucleophile (water), thereby slowing down the rate of hydrolysis.[7][8]
-
Acid Concentration and Strength: The rate of hydrolysis is directly related to the concentration of hydronium ions in the solution. Stronger acids (e.g., HCl, H₂SO₄) and higher concentrations will accelerate lactam ring opening.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing work-ups at elevated temperatures significantly increases the risk of product degradation.[9]
Q3: What are some "lactam-safe" acidic conditions I can employ for my work-up?
A3: The key is to use the mildest conditions that will effectively achieve the goal of the work-up. Consider the following options:
-
Use of Weaker Acids: Instead of strong mineral acids, opt for weaker organic acids like citric acid or acetic acid, or even a buffered solution. Saturated aqueous ammonium chloride (NH₄Cl) is another excellent choice for a mildly acidic wash.[10]
-
Low Temperatures: Performing all aqueous washes at low temperatures (0-5 °C) by using an ice bath can dramatically reduce the rate of hydrolysis.[11]
-
Biphasic Systems: Vigorously stirring a biphasic mixture (e.g., dichloromethane and a cold, dilute aqueous acid) can facilitate the necessary acid-base chemistry at the interface while minimizing the time the lactam is in direct contact with the bulk aqueous acid.
-
Non-Aqueous Work-ups: In cases where the lactam is extremely sensitive, a non-aqueous work-up may be necessary. This could involve using a solid-supported acid resin that can be filtered off, or performing the reaction in a solvent system where the product precipitates upon addition of a non-polar co-solvent, avoiding an aqueous wash altogether.
Q4: How can I effectively monitor for lactam ring opening during and after my work-up?
A4: Early detection of hydrolysis can save significant time and resources. Here are some common analytical techniques:
-
Thin-Layer Chromatography (TLC): The ring-opened amino acid is typically much more polar than the parent lactam. A new, lower Rf spot on the TLC plate is a strong indicator of hydrolysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique for detecting the formation of the ring-opened product.[12][13][14] The mass spectrum will show a peak corresponding to the molecular weight of the lactam plus the mass of water (M+18).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals in the ¹H or ¹³C NMR spectrum of the crude product, particularly a broad signal for a carboxylic acid proton, can confirm the presence of the hydrolyzed product.[15]
Troubleshooting Guides
Scenario 1: Significant Product Loss is Observed After Acidic Work-up
Problem: You have a low yield of your desired lactam-containing product, and TLC or LC-MS analysis of the crude material indicates the presence of a more polar byproduct.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Recommendations |
| Acid is too strong or concentrated. | Switch to a weaker acid. A 1 M solution of citric acid or a saturated solution of NH₄Cl are excellent starting points. Avoid using strong acids like HCl or H₂SO₄ unless absolutely necessary. |
| Work-up temperature is too high. | Immediately implement a low-temperature work-up protocol. Pre-cool all aqueous solutions in an ice bath and perform extractions in a vessel submerged in ice. |
| Prolonged exposure to acidic conditions. | Minimize the contact time between the organic layer containing your product and the acidic aqueous phase. Perform extractions quickly and efficiently. Do not let the layers sit in the separatory funnel for extended periods. |
| The lactam is inherently unstable. | For highly strained or activated lactams (e.g., certain β-lactams), an aqueous acidic work-up may not be viable. Consider alternative purification methods such as direct flash chromatography or crystallization. |
Scenario 2: My Purified Product is Contaminated with the Ring-Opened Amino Acid
Problem: After purification (e.g., column chromatography), your final product is still contaminated with the corresponding amino acid, which is co-eluting or difficult to separate.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Recommendations |
| Incomplete neutralization during work-up. | Before extraction, ensure the aqueous layer's pH is in a range where the amino acid byproduct is deprotonated (and thus more water-soluble) while your product remains neutral. A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) can help remove the acidic byproduct into the aqueous layer.[1] |
| Inappropriate chromatography conditions. | The amino acid byproduct may have some solubility in the chromatography solvent system. Consider a pre-purification wash. Dissolve the crude product in an organic solvent and wash with a pH-adjusted aqueous solution to remove the amino acid before proceeding with chromatography. |
| Formation of an emulsion during extraction. | Emulsions can trap the polar byproduct in the organic layer. To break emulsions, add a small amount of brine (saturated NaCl solution) or filter the mixture through a pad of Celite.[10] |
Experimental Workflow & Protocols
Protocol: Low-Temperature Mild Acid Wash
This protocol is designed to minimize the risk of lactam hydrolysis during the removal of basic impurities.
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Dilution: Dilute the reaction mixture with a cold, water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the diluted mixture to a pre-chilled separatory funnel.
-
Washing: Add a portion of ice-cold, pre-prepared 1 M citric acid solution. Invert the funnel gently a few times and immediately vent. Shake for no more than 30 seconds.
-
Separation: Allow the layers to separate quickly and drain the aqueous layer.
-
Neutralization (Optional): If necessary, follow with a wash using ice-cold saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with ice-cold brine to remove residual water.
-
Drying: Drain the organic layer into a flask and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.
Visualization of Key Concepts
Caption: Mechanism of acid-catalyzed lactam hydrolysis.
Caption: Troubleshooting decision tree for lactam instability.
References
- The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry.
-
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology. Available from: [Link]
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Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. Available from: [Link]
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Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. Available from: [Link]
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Organocatalytic Ring Expansion of β-Lactams to γ-Lactams through a Novel N1−C4 Bond Cleavage. Direct Synthesis of Enantiopure Succinimide Derivatives. Organic Letters. Available from: [Link]
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On the electrostatic and steric similarity of lactam compounds and the natural substrate for bacterial cell-wall biosynthesis. Journal of Molecular Graphics. Available from: [Link]
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Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere. Available from: [Link]
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Steric Effect Determines the Formation of Lactam−Lactam Dimers or Amide C O···H−N Hydrogen Bond Chains in the Crystal Structures of N-Phenyl-2-oxo-1,2-dihydropyridine-3-carboxamides. Crystal Growth & Design. Available from: [Link]
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Lactam Hydrolysis. YouTube. Available from: [Link]
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Theoretical Studies on the Ring Opening of ??-Lactams: Processes in Solution and in Enzymatic Media. ResearchGate. Available from: [Link]
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β-Lactams: chemical structure, mode of action and mechanisms of resistance. SciSpace. Available from: [Link]
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Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. mSphere. Available from: [Link]
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The Mechanisms of Catalysis by Metallo β-Lactamases. Current Pharmaceutical Design. Available from: [Link]
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why does the beta lactam ring have higher reactivity? So confused. Reddit. Available from: [Link]
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The acid-mediated ring opening reactions of α-aryl-lactams. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
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Co2+ catalyzes the hydrolysis of the lactam shown here. Propose a.... Pearson+. Available from: [Link]
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Lactam synthesis. Organic Chemistry. Available from: [Link]
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Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available from: [Link]
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Synthesis of β-Lactams. Encyclopedia.pub. Available from: [Link]
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4.7: Reaction Work-Ups. Chemistry LibreTexts. Available from: [Link]
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Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Molecules. Available from: [Link]
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A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. ResearchGate. Available from: [Link]
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Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews. Available from: [Link]
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Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available from: [Link]
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Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. AAPS Open. Available from: [Link]
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Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. ResearchGate. Available from: [Link]
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Chemically-active extraction. University of York. Available from: [Link]
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Available from: [Link]
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A Guide to HPLC and LC-MS Buffer Selection. Agilent. Available from: [Link]
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Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter. ACS Earth and Space Chemistry. Available from: [Link]
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Understanding the Acid Workup: A Key Step in Organic Chemistry. Oreate AI Blog. Available from: [Link]
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How to prevent hydrolysis in a drug. Quora. Available from: [Link]
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The analysis of basic and acidic compounds using non-aqueous CE and non-aqueous CE-MS. Electrophoresis. Available from: [Link]
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β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. RSC Chemical Biology. Available from: [Link]
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A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one
Abstract
In the landscape of modern drug discovery, the unambiguous structural confirmation of novel chemical entities is paramount. The title compound, 4-(5-bromopyridin-3-yl)pyrrolidin-2-one, represents a key synthetic intermediate, merging the versatile 3,5-disubstituted bromopyridine scaffold with the pharmaceutically relevant γ-lactam (pyrrolidin-2-one) motif. This guide provides a comprehensive, predictive analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum. We will deconstruct the molecule into its constituent spin systems, predict the chemical shifts, multiplicities, and integration values for each proton, and explain the underlying principles governing these parameters. Furthermore, a detailed experimental protocol for acquiring high-quality spectral data is presented, alongside a comparative discussion with a potential structural isomer to aid in positive identification. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, enabling confident structural verification and accelerating research timelines.
Introduction: The Imperative of Structural Verification
¹H NMR spectroscopy is an indispensable tool in organic chemistry, providing a detailed fingerprint of a molecule's structure. For drug development professionals, mastering spectral interpretation is not merely an academic exercise; it is a critical step in the validation of synthetic intermediates and final active pharmaceutical ingredients (APIs). The molecule 4-(5-bromopyridin-3-yl)pyrrolidin-2-one is of particular interest as it contains two key structural features:
-
The 5-Bromopyridin-3-yl Moiety: This is a 3,5-disubstituted pyridine ring. The bromine atom serves as a crucial handle for further synthetic diversification via cross-coupling reactions, while the nitrogen atom and the substitution pattern profoundly influence the electronic environment and, consequently, the chemical shifts of the aromatic protons.[1]
-
The 4-Substituted Pyrrolidin-2-one (γ-Lactam) Ring: The γ-lactam is a privileged scaffold found in numerous biologically active compounds.[2][3][4] Its non-aromatic, saturated nature introduces a three-dimensional character to the molecule and presents a distinct set of aliphatic proton signals with complex spin-spin coupling patterns.
An accurate interpretation of the ¹H NMR spectrum allows for the unequivocal confirmation of the connectivity between these two fragments, ruling out potential isomeric byproducts and ensuring the integrity of the synthetic pathway.
Predicted ¹H NMR Spectrum and Structural Assignment
To facilitate analysis, we will dissect the molecule into its two primary components and predict the spectral features of the protons in each. The following predictions are based on established chemical shift ranges, substituent effects, and spin-spin coupling principles.[5][6]
dot
Caption: Structure of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one with proton labeling.
Table 1: Predicted ¹H NMR Spectral Data for 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (in DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| H-2' | ~8.6 - 8.8 | Doublet (d) or Doublet of doublets (dd) | 1H | Located ortho to the pyridine nitrogen, this proton is significantly deshielded. It will show a small coupling (⁴J ≈ 2-3 Hz) to H-6' and H-4'. |
| H-6' | ~8.5 - 8.7 | Doublet (d) or Doublet of doublets (dd) | 1H | Also ortho to the pyridine nitrogen, its chemical shift is similar to H-2'. It will exhibit a small coupling (⁴J ≈ 2-3 Hz) to H-2' and H-4'. |
| H-4' | ~8.0 - 8.2 | Triplet (t) or Multiplet (m) | 1H | This proton is meta to the nitrogen and ortho to the bromine and the pyrrolidinone ring. It will couple to both H-2' and H-6' (⁴J ≈ 2-3 Hz). |
| H-1 (NH) | ~7.5 - 8.5 | Broad Singlet (br s) | 1H | The amide proton's chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO, it is less likely to exchange and should be visible as a broad singlet.[7][8][9][10] |
| H-4 | ~3.6 - 3.9 | Multiplet (m) | 1H | This methine proton is coupled to four other protons (H-3a, H-3b, H-5a, H-5b), resulting in a complex multiplet. Its position is deshielded due to the adjacent pyridine ring. |
| H-5a, H-5b | ~3.3 - 3.6 | Multiplet (m) | 2H | These diastereotopic methylene protons are adjacent to the amide nitrogen. They will show geminal coupling to each other and vicinal coupling to H-4, resulting in a complex signal. |
| H-3a | ~2.6 - 2.8 | Doublet of doublets (dd) | 1H | This proton is part of a methylene group adjacent to the carbonyl. It will be split by its geminal partner (H-3b) and the vicinal H-4. |
| H-3b | ~2.2 - 2.4 | Doublet of doublets (dd) | 1H | Being diastereotopic to H-3a, this proton will have a different chemical shift and will also be split by H-3a and H-4. |
Comparative Analysis: Distinguishing from a Key Isomer
During the synthesis, a potential side-reaction could be the N-arylation of the pyrrolidinone, leading to the formation of the isomer 1-(5-Bromopyridin-3-yl)pyrrolidin-2-one . ¹H NMR is the definitive tool to distinguish between the desired C-arylated product and this N-arylated isomer.
Table 2: Comparative ¹H NMR Features of C-Arylated vs. N-Arylated Isomers
| Spectral Feature | 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (Target) | 1-(5-Bromopyridin-3-yl)pyrrolidin-2-one (Isomer) | Key Differentiating Factor |
| NH Proton Signal | Present (~7.5 - 8.5 ppm, br s) | Absent | The most definitive difference. The absence of the NH signal immediately indicates N-substitution. |
| Pyrrolidinone H-4 | Multiplet (~3.6 - 3.9 ppm) | Triplet (~2.2 - 2.5 ppm) | In the isomer, the H-4 protons are no longer adjacent to an aromatic ring and would appear much further upfield as a simple triplet, coupled only to the H-5 protons. |
| Pyrrolidinone H-5 | Multiplet (~3.3 - 3.6 ppm) | Triplet (~3.8 - 4.1 ppm) | In the isomer, the H-5 protons are adjacent to the nitrogen which is now directly attached to the deshielding pyridine ring, shifting them significantly downfield. |
| Pyrrolidinone H-3 | Two dd signals (~2.2-2.8 ppm) | Triplet (~2.6 - 2.9 ppm) | The H-3 protons in the isomer would appear as a clean triplet, coupled only to the H-4 protons. |
This comparative analysis demonstrates that a careful examination of the aliphatic region and the presence or absence of the NH proton provides an unambiguous method for structural confirmation.
Experimental Protocol for High-Quality ¹H NMR Data Acquisition
Adherence to a standardized protocol is crucial for obtaining reproducible and high-resolution data. The following procedure is recommended for a 400 MHz NMR spectrometer.[11][12][13][14][15]
dot
Caption: Standard workflow for ¹H NMR data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Proper sample concentration is key to a good signal-to-noise ratio without causing line broadening. DMSO-d₆ is chosen as the solvent because it effectively dissolves a wide range of organic compounds and its residual solvent peak (δ ≈ 2.50 ppm) does not typically overlap with signals of interest. Crucially, it allows for the observation of exchangeable protons like the amide NH.[7]
-
Procedure: Accurately weigh 5-10 mg of 4-(5-bromopyridin-3-yl)pyrrolidin-2-one into a clean, dry NMR tube. Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Cap the tube and vortex until the sample is fully dissolved.
-
-
Instrument Setup and Calibration:
-
Rationale: Locking, tuning, and shimming are critical instrument calibration steps that ensure spectral accuracy and resolution. Locking corrects for magnetic field drift, tuning maximizes signal reception, and shimming enhances field homogeneity for sharp, symmetrical peaks.
-
Procedure:
-
Insert the sample into the spectrometer.
-
Lock the instrument onto the deuterium signal of the DMSO-d₆ solvent.
-
Execute an automatic tuning and matching procedure (atma or equivalent) for the proton channel.
-
Perform an automated shimming routine (topshim or equivalent) to optimize the magnetic field homogeneity.
-
-
-
Data Acquisition:
-
Rationale: Standard proton acquisition parameters are usually sufficient. A small number of scans (e.g., 16) are typically adequate for a sample of this concentration, providing excellent signal-to-noise in a short amount of time.
-
Procedure:
-
Load a standard 1D proton experiment parameter set.
-
Set the number of scans (ns) to 16.
-
Initiate the acquisition by typing zg (zero and go).
-
-
-
Data Processing and Analysis:
-
Rationale: Raw data (the FID) must be mathematically processed to generate the familiar frequency-domain spectrum. Correct referencing is essential for accurate chemical shift reporting.
-
Procedure:
-
Once the acquisition is complete, perform a Fourier transform (efp or equivalent).
-
Apply automated phase correction (apk) and baseline correction.
-
Calibrate the spectrum by setting the residual DMSO peak to δ 2.50 ppm.
-
Integrate all signals. The integration values should correspond to the number of protons giving rise to each signal.
-
Assign each signal to the corresponding protons in the molecule based on the predictions in Table 1.
-
-
Conclusion
The ¹H NMR spectrum of 4-(5-bromopyridin-3-yl)pyrrolidin-2-one is predicted to show a distinct set of signals that are readily assignable. Three aromatic signals in the downfield region (δ 8.0-8.8 ppm) confirm the 3,5-disubstituted pyridine ring, while a series of complex multiplets in the aliphatic region (δ 2.2-3.9 ppm) and a characteristic broad singlet for the amide proton (δ ~7.5-8.5 ppm in DMSO-d₆) confirm the 4-substituted pyrrolidin-2-one structure. This detailed spectral analysis, when combined with the provided experimental protocol and comparative data, equips researchers with the necessary tools to confidently verify the structure of this valuable synthetic intermediate, ensuring the integrity of their chemical matter and advancing the pace of drug discovery programs.
References
-
Solvent Effects on the Amidic Bond. (1981). RSC Publishing. [Link]
-
Du, Z. (2025). Routine Operating Procedure for Obtaining 1H NMR Spectra on the Bruker Avance 400 NMR Spectrometer. Georgia State University. [Link]
-
Solvent and protonation effects on nitrogen NMR shieldings of isoamides (o-aminoethers). ScienceDirect. [Link]
-
How do I run a 1H NMR?. (2020). Nanalysis. [Link]
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Feng, Y., et al. (1995). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. Protein Science. [Link]
-
Standard Operating Procedure H-NMR. Georgia Gwinnett College. [Link]
-
Perrin, C. L., & Lollo, C. P. (1984). Mechanism of NH proton exchange in amides and proteins. Journal of the American Chemical Society. [Link]
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HOW TO: OBTAIN A 1H NMR SPECTRUM ON THE 300 MHz BRUKER NMR. University of Richmond. [Link]
-
Feng, Y., et al. (1995). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. ResearchGate. [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Maryland. [Link]
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1 H-NMR spectral data of γ-lactams 4(a-h). ResearchGate. [Link]
-
3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. PMC. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME NEW γ-LACTAM COMPOUNDS. (2018). Bibliomed. [Link]
-
Player, M. R., & Sowin, T. J. (2004). Solid-Phase Synthesis of a 4-Substituted γ-Lactam Library. ACS Combinatorial Science. [Link]
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Lu, S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]
-
1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. [Link]
-
Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. University of Georgia. [Link]
-
1H NMR Chemical Shifts. (2022). Oregon State University. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
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NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. [Link]
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Synthesis of 5,5 di-Substituted γ- Lactams through a Base Mediated Molecular Rearrangement. (2022). IISER Pune. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW γ-LACTAMS WHICH ARE USED TO DECRESE BLOOD GLUCOSE LEVEL. (2016). oaji.net. [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
-
1 H-and 13 C-NMR chemical shift values of compound 4a. ResearchGate. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. PMC. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]
-
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). Beilstein Journals. [Link]
-
A novel biomimetic route to the 3-acyl-5-hydroxy-3-pyrrolin-2-one and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one ring systems. PubMed. [Link]
-
Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. PMC. [Link]
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interpreting LC-MS fragmentation patterns of bromopyridine derivatives
Comparative Guide to LC-MS/MS Structural Elucidation of Bromopyridine Derivatives
Executive Summary: This guide provides a technical analysis of the fragmentation behaviors of bromopyridine derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike standard alkyl halides, bromopyridines exhibit unique ionization and dissociation pathways governed by the aromatic nitrogen and the labile carbon-bromine bond. This document compares ionization sources (ESI vs. APCI) and fragmentation modes (CID vs. HCD) to assist researchers in optimizing structural elucidation workflows.
The Isotopic Signature: The First Line of Identification
Before analyzing fragmentation, the presence of bromine must be confirmed via its distinct isotopic pattern.[1][2] Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine exists as two stable isotopes,
Comparative Isotopic Analysis:
| Feature | Bromine ( | Chlorine ( | Fluorine ( |
| Pattern | Doublet (1:1) | Doublet (3:1) | Singlet |
| Mass Spacing | 2 Da | 2 Da | N/A |
| Diagnostic Utility | High (Unmistakable "twin towers") | Moderate (Common in solvents) | Low (Requires high-res MS) |
Expert Insight: In multiply brominated derivatives, the pattern follows Pascal’s triangle expansion. A dibromo-pyridine derivative will exhibit a 1:2:1 triplet pattern (
Ionization Source Comparison: ESI vs. APCI
Choosing the correct ionization interface is critical for bromopyridine derivatives, which possess both basic (pyridine N) and lipophilic (Br) characteristics.
Electrospray Ionization (ESI)
-
Mechanism: Ion evaporation from charged droplets.
-
Best For: Polar, basic bromopyridines (e.g., amino-bromopyridines, carboxylic acid derivatives).
-
Pros: Soft ionization, minimal in-source fragmentation, high sensitivity for protonated species
. -
Cons: Susceptible to ion suppression in complex matrices; poor ionization for highly non-polar derivatives.
Atmospheric Pressure Chemical Ionization (APCI)
-
Mechanism: Gas-phase chemical ionization via corona discharge.
-
Best For: Non-polar, neutral bromopyridines (e.g., poly-brominated pyridines, alkyl-bromopyridines).
-
Pros: Ionizes neutral species that ESI misses; less susceptible to matrix effects.
-
Cons: Higher thermal energy can cause in-source debromination (loss of Br before MS1 selection), complicating molecular weight determination.
Decision Matrix:
Figure 1: Decision matrix for selecting the optimal ionization source based on derivative functionalization.
Fragmentation Mechanisms: CID vs. HCD
The structural elucidation of bromopyridines relies on inducing specific bond cleavages. The choice between Collision-Induced Dissociation (CID, typical in Ion Traps) and Higher-energy Collisional Dissociation (HCD, typical in Orbitraps/Q-TOFs) dramatically affects the observed spectra.
Primary Fragmentation Pathway: The Radical Cleavage
The weakest bond in the scaffold is the
-
Neutral Loss of Br Radical (
):-
Observation: Loss of 79 or 81 Da.[3]
-
Result: Formation of a radical cation
. -
Significance: This "odd-electron" species is highly reactive and often drives secondary fragmentation (ring opening).
-
-
Neutral Loss of HBr:
-
Observation: Loss of 80 or 82 Da.
-
Context: More common if an "ortho" substituent containing hydrogen (like an amino or alkyl group) is present at the C2 or C4 position relative to the bromine (Ortho Effect).
-
Comparative Performance: CID vs. HCD
| Parameter | CID (Resonant Excitation) | HCD (Beam-Type) |
| Energy Regime | Low energy, multiple collisions | Higher energy, single/multiple collisions |
| Low Mass Cutoff | Yes (Typically 1/3 of Parent | No (Detects low mass fragments) |
| Bromine Loss | Often dominates; may see only | Extensive; sees Br loss + Ring fragmentation |
| Ring Cleavage | Difficult to observe for small pyridines | Excellent (Observes HCN loss, |
| Recommendation | Use for confirming Br loss | Use for structural fingerprinting |
Structural Elucidation Pathway:
Figure 2: Generalized fragmentation pathway for bromopyridine derivatives. The loss of the bromine radical is the rate-limiting step for further structural analysis.
Experimental Protocol: Differentiating Isomers
Distinguishing positional isomers (e.g., 2-bromo vs. 3-bromopyridine derivatives) is challenging because their masses are identical. However, the lability of the C-Br bond varies by position due to the electron-withdrawing nature of the pyridine nitrogen.
Hypothesis: The C2-Br bond is generally more labile than C3-Br due to the inductive effect of the adjacent nitrogen and the stability of the resulting cation/radical intermediate.
Protocol: Energy-Resolved MS/MS (ER-MS)
-
Sample Prep: Prepare 1 µM solutions of the bromopyridine derivative in 50:50 Methanol/Water + 0.1% Formic Acid.
-
Infusion: Direct infusion at 5 µL/min into the ESI source (Positive Mode).
-
Isolation: Isolate the
isotope peak (e.g., ) with a narrow window (1 Da) to avoid interference from the isotope. -
Ramp Collision Energy:
-
Set Collision Energy (CE) to 0.
-
Stepwise increase CE by 2 eV increments (Range: 0–50 eV).
-
-
Data Plotting:
-
Plot the Survival Yield of the precursor ion vs. Collision Energy.
-
Formula:
-
-
Interpretation:
-
2-Bromo derivatives: Typically show a steeper breakdown curve (lower
) due to the instability of the bond adjacent to Nitrogen. -
3-Bromo derivatives: Typically require higher energy to fragment (higher
).
-
References
-
Smith, R. M. (2013). Understanding Mass Spectra: A Basic Approach. Wiley.[4] (General reference for isotopic patterns and halo-organic fragmentation).
-
Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry.
-
Thermo Fisher Scientific. (2023). "HCD vs CID Fragmentation in Orbitrap Mass Spectrometry." Planet Orbitrap Technical Guide.
-
NIST Mass Spectrometry Data Center. "Bromopyridine Fragmentation Data." NIST Chemistry WebBook.
Sources
Crystal Structure Determination of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one: A Comparative Guide to SCXRD and MicroED
As a high-value scaffold in medicinal chemistry, 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one integrates a brominated pyridine ring with a pyrrolidin-2-one (gamma-lactam) core [1]. Because this compound features a chiral center at the C4 position of the lactam ring, unambiguously determining its 3D conformation and absolute stereochemistry is a critical prerequisite for downstream structure-activity relationship (SAR) studies and rational drug design.
This guide provides an authoritative comparison of the state-of-the-art analytical techniques used to determine the crystal structure of this intermediate: Single-Crystal X-Ray Diffraction (SCXRD) and the rapidly emerging Microcrystal Electron Diffraction (MicroED) .
Mechanistic Insights: The Role of the Bromine Atom
Before selecting a crystallographic method, one must understand the causality behind absolute configuration determination. To distinguish between enantiomers (R vs. S) in a crystal lattice, crystallographers rely on the breakdown of Friedel’s Law (
This breakdown is achieved through anomalous dispersion (or resonant scattering). The magnitude of anomalous scattering increases significantly with atomic number (Z) and the wavelength of the incident beam [2]. The presence of the bromine atom (Z=35) in 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one acts as a built-in heavy atom handle. When irradiated with Cu K
Fig 1: Pathway of anomalous dispersion utilizing the bromine atom for absolute configuration.
Methodology Comparison: SCXRD vs. MicroED vs. PXRD
While SCXRD remains the gold standard for absolute configuration, growing large, high-quality single crystals of organic intermediates can be a severe bottleneck. MicroED bypasses this by utilizing continuous rotation electron diffraction on sub-micron crystals directly from powder [3]. Because electrons interact with the Coulomb potential of atoms orders of magnitude more strongly than X-rays interact with electron clouds, MicroED yields atomic-resolution data from vanishingly small samples [4]. However, this strong interaction leads to dynamical (multiple) scattering, which currently obscures the subtle anomalous signals required to calculate the Flack parameter.
Quantitative Performance Matrix
| Analytical Parameter | SCXRD (Single-Crystal X-Ray) | MicroED (Electron Diffraction) | PXRD (Powder X-Ray + Rietveld) |
| Sample Requirement | Single crystal (>10 µm) | Nanocrystals / Powder (<1 µm) | Bulk Powder (>10 mg) |
| Time-to-Result | Days to Weeks (Crystallization bottleneck) | < 1 Day (Direct from powder) | Days (Complex refinement) |
| Absolute Configuration | Yes (Flack parameter via Br) | Challenging (Dynamical scattering) | No |
| Resolution Limit | Atomic (< 0.8 Å) | Atomic (< 1.0 Å) | Low to Medium |
| Primary Utility | Gold standard for stereochemistry | Rapid connectivity & backbone mapping | Phase purity & polymorph screening |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows represent self-validating systems for determining the structure of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one.
Protocol A: SCXRD Workflow (Optimized for Absolute Configuration)
-
Crystallization (Vapor Diffusion): Dissolve 5 mg of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one in a minimum volume of dichloromethane (good solvent). Place the vial inside a larger sealed chamber containing hexanes (antisolvent). Allow 3–7 days for slow vapor equilibration to yield crystals
µm. -
Crystal Mounting: Select a pristine, block-like crystal under a polarized light microscope. Mount on a MiTeGen loop using paratone oil and immediately transfer to a 100 K nitrogen cold stream to minimize thermal motion (improving high-angle resolution).
-
Data Collection: Utilize a diffractometer equipped with a Cu K
microfocus source ( = 1.5418 Å). Causality note: Cu radiation is chosen over Mo radiation to maximize the anomalous scattering cross-section of the bromine atom. -
Integration & Refinement: Integrate data using SAINT or CrysAlisPro. Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on
(SHELXL). -
Validation Checkpoints:
- (confirms data symmetry and quality).
-
Flack Parameter: Must refine to
to confidently assign the C4 chiral center.
Protocol B: MicroED Workflow (Optimized for Speed & Limited Sample)
-
Grid Preparation: Apply 1–2
L of dry 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one powder directly onto a glow-discharged holey carbon TEM grid (e.g., Quantifoil). Gently tap to remove excess bulk powder, leaving only nanocrystals adhering to the carbon film [5]. -
Cryogenic Transfer: Plunge-freeze the grid in liquid nitrogen and transfer it to a 200 kV Cryo-TEM (e.g., Thermo Fisher Glacios) using a cryogenic holder to mitigate radiation damage [4].
-
Data Collection (Continuous Rotation): Locate a nanocrystal (< 500 nm thick) in over-focused diffraction mode. Rotate the stage continuously at 0.5°/second across a 60° to 120° wedge while recording diffraction patterns on a fast direct electron detector (e.g., Falcon 4) [5].
-
Data Processing: Convert the movie frames to standard crystallographic formats (SMV/CBF). Process using DIALS or XDS under the kinematical approximation.
-
Validation Checkpoints:
-
Resolution shell completeness
. - (acceptable for electron diffraction due to dynamical scattering effects).
-
Fig 2: Decision matrix for structure determination of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one.
Conclusion and Recommendations
For the structural elucidation of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one , the choice of technique depends entirely on the project phase and sample availability.
If the primary goal is regulatory submission or definitive absolute configuration assignment , SCXRD is mandatory. The presence of the bromine atom makes assigning the C4 chiral center straightforward, provided large crystals can be grown.
Conversely, if the compound is an intermediate in a high-throughput SAR pipeline where crystallization is failing, MicroED is the superior choice. It provides unambiguous 3D connectivity and relative stereochemistry directly from amorphous-looking powder in a fraction of the time, accelerating the drug discovery lifecycle.
References
- 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one | Benchchem. Benchchem.
- This article appeared in a journal published by Elsevier. CSIC.
- The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determin
- A New Era for Determining Small Molecule Structure Determin
- Microcrystal Electron Diffraction of Small Molecules. PMC - NIH.
Benchmarking Synthesis Yields of Pyrrolidin-2-one Analogs: A Technical Guide
Executive Summary: The -Lactam Imperative
The pyrrolidin-2-one (
This guide moves beyond textbook cyclizations to benchmark three distinct synthetic paradigms: Classical Cyclization , Transition-Metal Catalysis , and Green Multicomponent Reactions (MCRs) . We evaluate these based on yield, atom economy, and scalability, providing actionable data to inform your route selection.
Strategic Methodology Analysis
We categorize synthesis routes into three "Generations" based on their mechanistic distinctiveness and utility in drug development.
Generation 1: Classical Cyclization (The Baseline)
-
Mechanism: Intramolecular condensation of
-amino acids or esters; N-alkylation of existing lactams. -
Pros: Predictable, low-cost reagents.
-
Cons: Poor atom economy, often requires high temperatures or strong bases (NaH), limited functional group tolerance.
Generation 2: Transition-Metal Catalysis (The Precision Tool)
-
Mechanism: C-H activation, carbonylation of alkenes/alkynes, or ring-closing metathesis.
-
Pros: Access to complex stereocenters, C-H functionalization of unactivated precursors.
-
Cons: High catalyst cost (Pd, Rh), heavy metal scavenging required, oxygen sensitivity.
Generation 3: Green Multicomponent Reactions (The Efficiency Engine)
-
Mechanism: One-pot assembly of aldehydes, amines, and dicarboxylates (e.g., Castagnoli-Cushman or pseudo-Ugi).
-
Pros: High atom economy, water/ethanol solvents, operational simplicity (often filtration only).
-
Cons: Scope limited by component availability (e.g., specific aldehydes).
Benchmarking Data: Yield & Efficiency Comparison
Case Study A: High-Volume API (Levetiracetam)
Target: (S)-2-(2-oxopyrrolidin-1-yl)butanamide (Levetiracetam) Context:[1][2][3] Process chemistry where Cost of Goods (COGs) and E-factor are critical.
| Synthetic Route | Key Reagents | Steps | Overall Yield (%) | Atom Economy (AE) | E-Factor (kg waste/kg product) |
| Classical (Strecker) | NH₃, HCN, Resolution | 4 | 21% | 12% | ~52 |
| Evans' Auxiliary | Chiral oxazolidinone | 5 | 37% | 5% | 465 |
| Pd/Catalytic Oxidation | Pd/C, O₂ | 2 | 42-65% | 44% | 21 |
| Enzymatic Resolution | Nitrile hydratase | 2 | 43% (theoretical 50%) | High | Low |
Analyst Insight: While the Evans' auxiliary route offers high enantiopurity, its abysmal atom economy makes it untenable for scale-up. The Catalytic Oxidation or Enzymatic routes are the industry standards for yield/waste balance.
Case Study B: Diversity-Oriented Synthesis (1,5-Diarylpyrrolidin-2-ones)
Target: 1,5-Diphenylpyrrolidin-2-one analogs Context: Medicinal chemistry library generation.
| Method | Conditions | Time | Isolated Yield | Functional Group Tolerance |
| Traditional Lactamization | 12 h | 50-60% | Low (Sensitive to heat) | |
| Pd-Catalyzed C-H Activation | Pd(OAc)₂, PhI(OAc)₂, 100°C | 18 h | 65-78% | High (Ortho-directing groups) |
| Green MCR (Citric Acid) | Aniline + PhCHO + Pyruvate, EtOH, RT | 3-6 h | 85-92% | Moderate (Acid sensitive groups) |
Mechanistic Visualization
Pathway 1: Pd-Catalyzed C-H Activation (Gaunt-Type)
This pathway illustrates the sophisticated "stitching" of an aliphatic amine and CO to form the lactam ring, a hallmark of Generation 2 synthesis.
Caption: Pd(II)-catalyzed
Pathway 2: Green Multicomponent Reaction (MCR)
This diagram visualizes the high-efficiency convergence of three components, ideal for library generation.
Caption: Citric acid-catalyzed one-pot synthesis of polysubstituted pyrrolidin-2-ones.
Detailed Experimental Protocols
Protocol A: Green MCR Synthesis (High Yield & Eco-Friendly)
Best for: Rapid generation of 1,5-diarylpyrrolidin-2-ones without chromatography.
Reagents:
-
Aniline derivative (1.0 equiv)
-
Benzaldehyde derivative (1.0 equiv)
-
Diethyl acetylenedicarboxylate (1.0 equiv)
-
Citric Acid (10 mol%)
-
Solvent: Ethanol (95%)
Workflow:
-
Imine Formation: Charge a round-bottom flask with aniline (5 mmol), benzaldehyde (5 mmol), and citric acid (0.5 mmol) in ethanol (10 mL). Stir at room temperature for 20-30 minutes until imine formation is confirmed (TLC).
-
Addition: Dropwise add diethyl acetylenedicarboxylate (5 mmol) over 5 minutes.
-
Reaction: Stir the mixture at ambient temperature for 3–6 hours. A precipitate often forms.
-
Work-up:
-
If solid forms: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry.
-
If oil forms: Evaporate solvent, redissolve in minimal hot ethanol, and recrystallize.
-
-
Validation: Expected yield: 85–92%. Purity >95% by NMR.
Why this works: Citric acid acts as a dual-activation catalyst, activating the aldehyde for imine formation and subsequently activating the imine for the nucleophilic attack by the enolized ester.[4][5][6]
Protocol B: Pd-Catalyzed C-H Lactamization
Best for: Converting simple aliphatic amines into complex lactams.
Reagents:
-
Aliphatic amine substrate (1.0 equiv)
-
Pd(OAc)₂ (5-10 mol%)
-
PhI(OAc)₂ (2.0 equiv) - Oxidant
-
Solvent: Toluene or 1,4-Dioxane
-
Additive: CO atmosphere (1 atm balloon)
Workflow:
-
Setup: In a glovebox or under N₂, combine amine (1 mmol), Pd(OAc)₂ (0.05 mmol), and PhI(OAc)₂ (2 mmol) in a Schlenk tube.
-
Atmosphere Exchange: Seal tube, remove from glovebox. Evacuate and backfill with CO (balloon) three times.
-
Heating: Heat to 80–100°C for 16–24 hours with vigorous stirring.
-
Work-up: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with EtOAc.
-
Purification: Concentrate filtrate and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
-
Validation: Expected yield: 60–75%.
Critical Control Point: The presence of CO is vital for the insertion step, but excess pressure can inhibit the catalytic cycle by saturating the metal center. A simple balloon (1 atm) is often superior to high-pressure vessels for this specific transformation.
Troubleshooting & Optimization (Senior Scientist Notes)
-
The "Oiling Out" Problem (MCR Route):
-
Catalyst Death (Pd Route):
-
Regioselectivity Issues:
-
In C-H activation, if the amine has multiple
-hydrogens (e.g., 2-ethylbutylamine), steric factors usually dictate the major isomer. Methyl groups are activated preferentially over methylene groups due to lower steric hindrance in the transition state.
-
References
-
Levetiracetam Synthesis Review
-
Green MCR Protocols
-
C-H Activation Mechanisms
- Catalytic Carbonylation
-
Microfluidic/Photochemical Approaches
Sources
- 1. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 2. The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03358H [pubs.rsc.org]
- 3. redalyc.org [redalyc.org]
- 4. Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 10. β-Cyclodextrin: a green supramolecular catalyst assisted eco-friendly one-pot three-component synthesis of biologically active substituted pyrrolidine-2-one - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters and primary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. γ-Lactam synthesis [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structural Elucidation of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one and its Regioisomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a target molecule is paramount. Synthesis of heteroaromatic compounds, such as the promising scaffold 4-(5-bromopyridin-3-yl)pyrrolidin-2-one, can often yield a mixture of regioisomers—compounds with the same molecular formula but different spatial arrangements of substituents. These subtle structural differences can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth, practical comparison of analytical techniques to confidently distinguish 4-(5-bromopyridin-3-yl)pyrrolidin-2-one from its most probable regioisomeric impurities.
The Challenge: Differentiating Key Regioisomers
The synthesis of 4-(5-bromopyridin-3-yl)pyrrolidin-2-one can potentially lead to several regioisomers. For the purpose of this guide, we will focus on distinguishing the target molecule from two likely regioisomers:
-
Target Molecule: 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one
-
Regioisomer 1: 4-(5-Bromopyridin-2-yl)pyrrolidin-2-one
-
Regioisomer 2: 4-(6-Bromopyridin-3-yl)pyrrolidin-2-one
This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to differentiate these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing regioisomers, as the chemical environment of each proton and carbon atom is highly sensitive to its position within the molecule.[1]
Predicted ¹H NMR Spectral Data
The substitution pattern on the pyridine ring significantly influences the chemical shifts and coupling patterns of the aromatic protons. Below is a table of predicted ¹H NMR data for the target molecule and its regioisomers.
| Proton | 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (Target) | 4-(5-Bromopyridin-2-yl)pyrrolidin-2-one (Isomer 1) | 4-(6-Bromopyridin-3-yl)pyrrolidin-2-one (Isomer 2) |
| H-2' (Pyridine) | ~8.6 ppm (d, J ≈ 2.0 Hz) | - | ~8.4 ppm (d, J ≈ 2.5 Hz) |
| H-4' (Pyridine) | ~8.0 ppm (t, J ≈ 2.0 Hz) | ~7.8 ppm (dd, J ≈ 8.0, 2.5 Hz) | - |
| H-6' (Pyridine) | ~8.7 ppm (d, J ≈ 2.0 Hz) | ~8.5 ppm (d, J ≈ 2.5 Hz) | - |
| H-3' (Pyridine) | - | ~7.5 ppm (d, J ≈ 8.0 Hz) | ~7.9 ppm (dd, J ≈ 8.5, 2.5 Hz) |
| H-5' (Pyridine) | - | - | ~7.6 ppm (d, J ≈ 8.5 Hz) |
| Pyrrolidinone Protons | ~2.5-4.0 ppm (m) | ~2.5-4.0 ppm (m) | ~2.5-4.0 ppm (m) |
| NH (Pyrrolidinone) | ~7.5 ppm (br s) | ~7.5 ppm (br s) | ~7.5 ppm (br s) |
Key Distinguishing Features in ¹H NMR:
-
Target Molecule: Exhibits three distinct aromatic signals, with two appearing as doublets and one as a triplet, characteristic of a 3,5-disubstituted pyridine ring.
-
Isomer 1: Shows three aromatic protons with doublet, doublet of doublets, and doublet splitting patterns, consistent with a 2,5-disubstituted pyridine.
-
Isomer 2: Also presents three aromatic protons, but with different coupling constants compared to Isomer 1, indicative of a 2,5-disubstituted pyridine (or 3,6-disubstituted).
Predicted ¹³C NMR Spectral Data
The chemical shifts of the carbon atoms in the pyridine ring are also highly diagnostic.
| Carbon | 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (Target) | 4-(5-Bromopyridin-2-yl)pyrrolidin-2-one (Isomer 1) | 4-(6-Bromopyridin-3-yl)pyrrolidin-2-one (Isomer 2) |
| C-2' (Pyridine) | ~150 ppm | ~160 ppm | ~148 ppm |
| C-3' (Pyridine) | ~135 ppm | ~125 ppm | ~138 ppm |
| C-4' (Pyridine) | ~140 ppm | ~142 ppm | ~128 ppm |
| C-5' (Pyridine) | ~122 ppm | ~120 ppm | ~140 ppm |
| C-6' (Pyridine) | ~152 ppm | ~150 ppm | ~120 ppm |
| Pyrrolidinone Carbons | ~30-55 ppm, ~175 ppm (C=O) | ~30-55 ppm, ~175 ppm (C=O) | ~30-55 ppm, ~175 ppm (C=O) |
Key Distinguishing Features in ¹³C NMR:
The number of signals in the aromatic region and their specific chemical shifts provide clear differentiation. The carbon directly bonded to the bromine atom will show a significantly lower chemical shift.
2D NMR Spectroscopy for Unambiguous Assignment
For complex cases or definitive proof of structure, 2D NMR techniques are invaluable.[2]
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to trace the connectivity within the pyridine and pyrrolidinone rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, confirming which proton is attached to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the point of attachment between the pyrrolidinone and pyridine rings. For the target molecule, a key HMBC correlation would be observed between the pyrrolidinone's C4-H and the pyridine's C3' and C5' carbons.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard single-pulse experiment with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition (if necessary): Perform COSY, HSQC, and HMBC experiments using standard pulse programs.
Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry provides the molecular weight of the compound and its regioisomers, and the fragmentation patterns can offer clues to the substitution pattern.
Predicted Mass Spectral Data
All three regioisomers will have the same molecular weight (nominal mass 240/242 for the two bromine isotopes). The key to differentiation lies in the relative abundances of the fragment ions.
| m/z | Fragment | 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (Target) | 4-(5-Bromopyridin-2-yl)pyrrolidin-2-one (Isomer 1) | 4-(6-Bromopyridin-3-yl)pyrrolidin-2-one (Isomer 2) |
| 241/243 | [M+H]⁺ | High | High | High |
| 185/187 | [M - C₃H₄NO]⁺ | Moderate | Moderate | Moderate |
| 157/159 | [Br-Py]⁺ | Moderate | High | Moderate |
| 84 | [C₄H₆NO]⁺ | High | High | High |
Key Distinguishing Features in Mass Spectrometry:
The most significant difference is expected in the fragmentation of the pyridine ring. Cleavage at the C2 or C6 position of the pyridine ring is often favored. Therefore, Isomer 1, with the pyrrolidinone group at the 2-position, may show a more prominent fragment corresponding to the loss of the pyrrolidinone moiety. The characteristic isotopic pattern of bromine (M and M+2 peaks in roughly a 1:1 ratio) will be present for all bromine-containing fragments.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[3]
-
ESI-MS Acquisition: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer and acquire a full scan mass spectrum in positive ion mode.
-
MS/MS Acquisition: Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain a fragmentation pattern.
High-Performance Liquid Chromatography (HPLC): Separating the Isomers
Chromatographic techniques are essential for separating mixtures of isomers.[4] The choice of stationary and mobile phases is critical for achieving good resolution.
Predicted Chromatographic Behavior
The polarity of the regioisomers will differ slightly, which can be exploited for separation. Isomer 1 is likely to be the most polar due to the proximity of the pyrrolidinone nitrogen and the pyridine nitrogen. The target molecule and Isomer 2 are expected to have similar polarities.
A reverse-phase HPLC method is a good starting point.
-
Predicted Elution Order (Reverse Phase): Isomer 1 > Target Molecule ≈ Isomer 2
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve the sample mixture in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Method Development: Start with a broad gradient to determine the approximate retention times of the components. Optimize the gradient to achieve baseline separation of the isomers.
-
Analysis: Inject the sample and record the chromatogram. The retention time of each peak can be used for identification when compared to a reference standard.
The Definitive Method: X-ray Crystallography
For an unequivocal determination of the molecular structure, single-crystal X-ray crystallography is the ultimate technique.[5] If a suitable single crystal of the compound can be obtained, this method will provide a three-dimensional map of the electron density, revealing the precise arrangement of all atoms in the molecule and leaving no ambiguity as to its regiochemistry.[6]
Conclusion: An Integrated Approach
While each of the discussed techniques provides valuable information, a combination of these methods offers the most robust and reliable approach for the structural elucidation of 4-(5-bromopyridin-3-yl)pyrrolidin-2-one and its regioisomers. NMR spectroscopy provides the most detailed structural information, mass spectrometry confirms the molecular weight and offers fragmentation clues, and HPLC allows for the physical separation of the isomers. For absolute certainty, X-ray crystallography is the definitive method. By employing these techniques systematically, researchers can confidently identify their target compound and ensure the integrity of their scientific findings.
References
-
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Personal protective equipment for handling 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one
Comprehensive Safety and Handling Guide: 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one. As a novel compound, specific toxicological data is not extensively available. Therefore, this document is built upon a conservative hazard assessment derived from its core structural motifs: a brominated pyridine and a pyrrolidin-2-one ring. This approach ensures a high margin of safety for all laboratory personnel.
Hazard Assessment and Profile
The primary rationale for the stringent handling procedures outlined below is based on the known hazards of analogous chemical structures. Brominated pyridines are frequently classified as toxic or harmful upon ingestion, skin contact, or inhalation, and can cause significant skin, eye, and respiratory irritation[1][2][3]. The pyrrolidinone moiety, while generally less acutely toxic, can present risks such as eye irritation and potential reproductive toxicity[4][5]. Consequently, 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one must be treated as a particularly hazardous substance until proven otherwise.
| Hazard Category | Potential Effects based on Structural Analogs | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful to Toxic. May cause adverse effects if swallowed, absorbed through the skin, or inhaled. | [1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may lead to dermatitis. | [1][2][6] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | [1][2][4][6] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or aerosols. | [1][2][6] |
| Specific Target Organ Toxicity | Potential for target organ damage with repeated or prolonged exposure. | [7] |
Core Personal Protective Equipment (PPE) Requirements
The selection and correct use of PPE are the most critical barriers against exposure. All handling of this compound must be conducted within a certified chemical fume hood[8][9][10].
-
Hand Protection:
-
Specification: Double-gloving with a nitrile inner glove and a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber) is required for all handling operations[11]. For incidental contact, a single pair of heavy-duty (e.g., 8mil) nitrile gloves may be sufficient, but this is not the preferred method.
-
Causality: The double-gloving technique provides a fail-safe. The outer glove bears the brunt of any chemical contact, while the inner glove protects the skin during the doffing (removal) process. Nitrile offers good general chemical resistance, but since specific permeation data for this compound is unavailable, gloves should be inspected before use and changed immediately upon any sign of contamination or degradation[4][8].
-
-
Eye and Face Protection:
-
Specification: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory[4][12]. When there is a significant risk of splashing or aerosolization (e.g., handling larger quantities, heating solutions), a full-face shield must be worn over the safety goggles[11].
-
Causality: This dual protection is essential to shield the eyes from direct splashes and to protect the face from corrosive vapors and aerosols that can cause severe damage[11].
-
-
Body Protection:
-
Specification: A long-sleeved, fully-buttoned laboratory coat must be worn at all times[8]. For procedures involving quantities greater than a few grams or with a high splash potential, a chemical-resistant apron should be worn over the lab coat[11].
-
Causality: This prevents accidental skin contact. The skin is a primary route of exposure for many pyridine derivatives, which can be absorbed in toxic amounts[1][11].
-
-
Respiratory Protection:
-
Specification: All work must be performed within a properly functioning chemical fume hood to minimize inhalation exposure[9][10]. If, under rare and specific circumstances (e.g., large-scale spill cleanup), work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is required[11][13].
-
Causality: The brominated pyridine structure suggests potential volatility and respiratory toxicity[1][2]. Engineering controls like a fume hood are the primary and most effective means of protection[14].
-
Operational and Disposal Plans
A systematic workflow is crucial for ensuring safety and procedural integrity.
Step-by-Step Handling Protocol
-
Preparation:
-
Confirm that the chemical fume hood is certified and functioning correctly.
-
Designate a specific area within the hood for the handling of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one[15].
-
Assemble all necessary equipment (glassware, spatulas, etc.) and place it on a disposable absorbent bench liner within the fume hood.
-
Prepare a designated, labeled hazardous waste container for halogenated organic waste[8].
-
Ensure an appropriate spill kit is immediately accessible.
-
-
Compound Handling (Weighing and Transfer):
-
Don all required PPE as specified in Section 2.
-
When handling the solid, use anti-static tools and techniques to prevent dust formation and dispersal. If possible, handle in a ventilated balance enclosure or perform a quick tare-and-weigh inside the fume hood[15].
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly sealed when not in immediate use to prevent the release of vapors[10].
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste[8].
-
Remove PPE using the proper doffing technique to avoid cross-contamination. Remove outer gloves first, followed by the lab coat, face shield, goggles, and finally the inner gloves[11].
-
Wash hands thoroughly with soap and water after removing all PPE[12].
-
Workflow Visualizations
Caption: High-level workflow for handling 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one.
Caption: Recommended PPE donning and doffing sequence to prevent cross-contamination.
Disposal Plan
-
Waste Segregation: It is imperative to segregate halogenated organic waste from non-halogenated waste streams[8]. Mix-ups can lead to dangerous reactions and complicate the disposal process.
-
Chemical Waste: All solutions, unused solid material, and heavily contaminated items must be collected in a clearly labeled, sealed container designated for "Halogenated Hazardous Waste"[8][11]. The label must include the full chemical name.
-
Contaminated Labware: Disposable items such as pipette tips, weigh boats, and contaminated gloves should be collected in a separate, sealed, and clearly labeled hazardous waste container[11].
Emergency Procedures
-
Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain it. Do not use combustible materials[13].
-
Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container[8][16].
-
Decontaminate the spill area thoroughly[8].
-
Report the incident to your supervisor and Environmental Health & Safety (EHS) department.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing while washing. Seek immediate medical attention[2][8].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][8].
-
Inhalation: Move to an area with fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[8][16].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[8].
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
